VEGFR-2-IN-29
Description
Structure
3D Structure
Properties
CAS No. |
62802-77-1 |
|---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
3-nitro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-5-1-7-13(10-12)19(21)22)18-14-8-2-4-11-6-3-9-17-15(11)14/h1-10H,(H,18,20) |
InChI Key |
IGPIXGIGDVQTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
VEGFR-2 Inhibitors: A Technical Guide on the Mechanism of Action
Disclaimer: Information regarding a specific molecule designated "VEGFR-2-IN-29" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the mechanism of action for small-molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using data from well-characterized examples to illustrate the core principles of this class of targeted therapeutics.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[1][3][4][5] Small-molecule inhibitors of VEGFR-2 have emerged as a cornerstone of anti-angiogenic therapy. These agents typically function by competing with ATP for the kinase domain's binding site, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[4][5] This guide details the molecular mechanism of action of VEGFR-2 inhibitors, presents key quantitative data for representative compounds, outlines standard experimental protocols for their evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][6] This phosphorylation event initiates a cascade of downstream signaling pathways that collectively orchestrate the angiogenic process.
Small-molecule VEGFR-2 inhibitors are designed to abrogate this initial activation step. The majority of these inhibitors are classified as Type I or Type II inhibitors, which target the ATP-binding pocket of the kinase domain.[4][5]
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, directly competing with ATP.
-
Type II Inhibitors: These inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[4][5]
By occupying this critical binding site, VEGFR-2 inhibitors prevent the transfer of a phosphate group from ATP to the tyrosine residues, thus inhibiting the activation of the receptor and the subsequent downstream signaling events.
Key Downstream Signaling Pathways
The inhibition of VEGFR-2 phosphorylation blocks several critical signaling pathways necessary for angiogenesis:
-
Proliferation (PLCγ-PKC-Raf-MEK-ERK Pathway): Activated VEGFR-2 recruits and phosphorylates Phospholipase C-gamma (PLCγ). This leads to the activation of the Protein Kinase C (PKC)-Raf-MEK-Extracellular signal-regulated kinase (ERK) pathway, which transmits signals to the nucleus to promote endothelial cell proliferation.[1]
-
Survival (PI3K/Akt Pathway): The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is crucial for promoting endothelial cell survival and preventing apoptosis.[7] VEGFR-2 activation leads to the activation of PI3K, which in turn activates Akt, a key regulator of cell survival.
-
Migration (FAK and p38 MAPK Pathways): Endothelial cell migration is a complex process involving the activation of Focal Adhesion Kinase (FAK) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, among others.[7] These pathways are also initiated by VEGFR-2 phosphorylation.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for VEGFR-2 inhibitors.
Quantitative Data Presentation
The in vitro efficacy of VEGFR-2 inhibitors is quantified through various assays. The following tables summarize reported activities of well-characterized VEGFR-2 inhibitors.
Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation
| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration |
| Sunitinib | VEGFR-2 | Kinase Assay | - | 80 nM[7] |
| VEGFR-2 Phosphorylation | Cellular Assay | HUVEC | 10 nM[7] | |
| Proliferation (VEGF-induced) | MTT Assay | HUVEC | 40 nM[7] | |
| Sorafenib | VEGFR-2 | Kinase Assay | - | 90 nM[7] |
| Axitinib | VEGFR-2 | Kinase Assay | - | 0.2 nM[7] |
| Fruquintinib | VEGFR-1, -2, -3 | Kinase Assay | - | 33 nM (VEGFR-1), 35 nM (VEGFR-2), 0.5 nM (VEGFR-3)[8] |
| Compound 23j* | VEGFR-2 | Enzyme Assay | - | 3.7 nM[9] |
*Compound 23j is a novel bis([3][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivative.[9]
Table 2: Inhibition of Endothelial Cell Migration and Tube Formation
| Compound | Assay Type | Cell Line | Effective Concentration |
| Sunitinib | Migration | HUVEC | Potent inhibition reported[7] |
| Tube Formation | HUVEC | Potent inhibition reported[7] | |
| Sorafenib | Migration | HUVEC | Potent inhibition reported[7] |
| Tube Formation | HUVEC | Potent inhibition reported[7] | |
| Axitinib | Migration | HUVEC | Potent inhibition reported[7] |
| Tube Formation | HUVEC | Potent inhibition reported[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Principle: A recombinant VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using a chemiluminescent or fluorescent readout.
-
Protocol:
-
A 96-well plate is coated with the VEGF165 protein.
-
After blocking, the plate is pre-incubated with the inhibitor or a neutralizing antibody.
-
Biotinylated VEGFR-2 is added and incubated.
-
The plate is washed, and Streptavidin-HRP is added.
-
An ECL substrate is added, and the resulting chemiluminescence is measured using a microplate reader. The signal is proportional to the binding of VEGF165 to VEGFR2.[10]
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells.
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the VEGFR-2 inhibitor and incubated for a predetermined time (e.g., 48 hours). Vehicle-only controls are included.
-
For VEGF-induced proliferation, cells are serum-starved and then treated with the inhibitor along with a specific concentration of VEGF-A.
-
MTT solution is added to each well and incubated for 4 hours to allow formazan crystal formation.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2 and downstream signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Protocol:
-
Endothelial cells are treated with the inhibitor and/or VEGF for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR-2, phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro evaluation of a novel VEGFR-2 inhibitor.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
VEGFR-2-IN-29 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
VEGFR-2-IN-29, also identified as Compound 5 in relevant literature, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.
Chemical Structure and Properties
This compound is a quinoline amide derivative. Its detailed chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-chlorophenyl)-2-(pyridin-4-ylamino)quinoline-6-carboxamide |
| Synonyms | This compound, Compound 5 |
| CAS Number | 1269440-17-6 |
| Molecular Formula | C21H15ClN4O |
| Molecular Weight | 374.83 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Biological Activity
This compound demonstrates potent inhibitory activity against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Target | IC50 (nM) | Assay Type |
| VEGFR-2 | 16.5 | Kinase Assay |
The selectivity profile of this compound against other kinases has not been extensively published. Further research is required to fully characterize its cross-reactivity and potential off-target effects.
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation. This event triggers a cascade of intracellular signaling pathways, primarily the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the initiation of these downstream signaling events.
Experimental Protocols
The following are generalized protocols for assessing the activity of VEGFR-2 inhibitors. These should be optimized for specific laboratory conditions and reagents.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the inhibitory effect of a compound on the activity of recombinant VEGFR-2 by measuring the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: To each well of a 96-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the kinase detection reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay measures the effect of an inhibitor on the proliferation of endothelial cells stimulated with VEGF-A.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum medium for several hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a pre-determined time (e.g., 1-2 hours).
-
VEGF-A Stimulation: Stimulate the cells with a final concentration of VEGF-A known to induce proliferation. Include unstimulated controls.
-
Incubation: Incubate the cells for a period that allows for measurable proliferation (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Luminescence Reading: Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Determine the effect of this compound on VEGF-A-stimulated cell proliferation and calculate the IC50 value.
Conclusion
This compound is a potent inhibitor of VEGFR-2 kinase activity and endothelial cell proliferation. Its well-defined chemical structure and significant in vitro activity make it a valuable tool for research in angiogenesis and for the development of novel anti-cancer therapeutics. The protocols outlined in this guide provide a framework for the further investigation and characterization of this and other similar compounds.
In-Depth Technical Guide to the Biological Activity of VEGFR-2-IN-29
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of VEGFR-2-IN-29, a potent quinoline amide derivative and inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its inhibitory activity, effects on endothelial cell proliferation, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Biological Activity: Potent Inhibition of VEGFR-2
This compound, also identified as Compound 5 in initial studies and further optimized as the structurally identical Compound 6, demonstrates significant inhibitory activity against the VEGFR-2 kinase. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers a signaling cascade that is a critical regulator of angiogenesis, the formation of new blood vessels.[1][2][3] By blocking this pathway, this compound serves as a promising anti-angiogenic agent for potential therapeutic applications, particularly in oncology.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its closely related analog has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound Name | Target | Assay Type | IC50 (nM) |
| This compound (Compound 5) | VEGFR-2 Kinase | In Vitro Kinase Assay | 16.5 |
| Compound 6 (structurally identical to this compound) | VEGFR-2 Kinase | In Vitro Kinase Assay | 3.8 |
| Compound 6 | HUVEC Proliferation | Cell-Based Assay | 5.5 |
Data sourced from Yang Y, et al. Bioorg Med Chem Lett. 2010.[4]
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase.[1] Upon binding of VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival.[1][3]
This compound is believed to exert its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. This disruption of the VEGFR-2 signaling cascade is the basis for its anti-angiogenic properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
This compound (or other test compounds)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)
-
Assay plates (e.g., 96-well)
-
Detection reagents (e.g., phospho-tyrosine antibody, streptavidin-HRP, and a chemiluminescent substrate for ELISA-based methods)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: To each well of the assay plate, add the VEGFR-2 kinase and the peptide substrate dissolved in kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For an ELISA-based method, this involves capturing the biotinylated peptide on a streptavidin-coated plate, followed by detection with a phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance). Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay measures the effect of an inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2) with supplements
-
Serum-free basal medium
-
VEGF-A
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well in complete EGM-2 medium and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Replace the medium with serum-free basal medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of this compound in serum-free medium containing a pro-angiogenic stimulant like VEGF-A (e.g., 20-50 ng/mL). Include appropriate positive (VEGF-A only) and negative (serum-free medium only) controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the VEGF-A stimulated control. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a potent, small-molecule inhibitor of VEGFR-2 kinase activity. It effectively suppresses the proliferation of human umbilical vein endothelial cells, a critical component of angiogenesis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a potential anti-angiogenic therapeutic agent. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the inhibitor's mechanism of action and the methods used for its characterization.
References
Navigating the Kinome: A Technical Guide to the Target Specificity and Selectivity of VEGFR-2-IN-29
Disclaimer: Publicly available information on the specific compound "VEGFR-2-IN-29" is limited. This guide provides a comprehensive overview of the target specificity and selectivity profile of a representative potent and selective VEGFR-2 inhibitor, based on currently available data for similar compounds, to serve as a valuable resource for researchers, scientists, and drug development professionals. The data and methodologies presented herein are illustrative of the analyses performed for novel kinase inhibitors.
Introduction to VEGFR-2 Inhibition and the Criticality of Selectivity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] By inhibiting VEGFR-2, the formation of new blood vessels that supply tumors with essential nutrients and oxygen can be halted, thereby impeding tumor growth and metastasis.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success.[2][3]
However, the human kinome consists of over 500 kinases, and achieving absolute specificity for a single kinase is a formidable challenge. Many VEGFR-2 inhibitors exhibit activity against a range of other kinases, leading to off-target effects that can contribute to both efficacy and toxicity.[1] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for predicting its therapeutic window and potential side effects.[1] A highly selective inhibitor demonstrates significantly greater potency against its intended target compared to other kinases.[1]
Quantitative Target Specificity and Selectivity Profile
The following table summarizes the inhibitory activity of a representative VEGFR-2 inhibitor against a panel of related and unrelated kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 |
| VEGFR-2 | 2.3 | 1 |
| VEGFR-3 | 2.5 | 1.1 |
| VEGFR-1 | 12.0 | 5.3 |
| Tie2 | 320 | 144 |
| SRC | 350 | 156 |
| Eph-B4 | 460 | 204 |
| c-Fms | 530 | 237 |
| EGFR | 1360 | 605 |
| ErbB2 | 11530 | 5125 |
| (Data is representative and based on the publicly available profile of GW654652 for illustrative purposes)[4] |
This profile demonstrates a potent inhibition of VEGFR-2 and the closely related VEGFR-3, with significantly less activity against other tyrosine kinases, indicating a favorable selectivity profile for a VEGFR-targeted agent.
Experimental Protocols
A comprehensive evaluation of a kinase inhibitor's specificity and selectivity involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of an inhibitor against a purified kinase enzyme.
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate (e.g., a synthetic peptide), ATP, test inhibitor, and assay buffer.
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based technologies.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cellular VEGFR-2 Phosphorylation Assay
Objective: To assess the inhibitor's ability to block VEGFR-2 activation in a cellular context.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines endogenously expressing VEGFR-2 are commonly used.[2]
-
Procedure:
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are then pre-treated with various concentrations of the inhibitor.
-
VEGF is added to stimulate VEGFR-2 phosphorylation.
-
Following stimulation, the cells are lysed.
-
The cell lysates are then analyzed by Western blotting or ELISA to determine the levels of phosphorylated VEGFR-2 and total VEGFR-2.
-
-
Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each inhibitor concentration. The IC50 value for the inhibition of cellular VEGFR-2 phosphorylation is determined from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation process of a VEGFR-2 inhibitor.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Caption: Logic for Determining Target Specificity.
Conclusion
The comprehensive characterization of a VEGFR-2 inhibitor's target specificity and selectivity is a cornerstone of preclinical drug development. By employing a combination of in vitro biochemical and cellular assays, a detailed profile of the inhibitor's potency and off-target activities can be established. This information is critical for guiding lead optimization, predicting potential clinical efficacy and toxicity, and ultimately developing safer and more effective anti-angiogenic therapies. The data and methodologies presented in this guide provide a framework for the evaluation of novel VEGFR-2 inhibitors like this compound.
References
Introduction to VEGFR-2 and Its Role in Angiogenesis
An In-depth Technical Guide to the Discovery and Synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "VEGFR-2-IN-29." This technical guide, therefore, provides a comprehensive overview of the discovery, synthesis, and evaluation of representative VEGFR-2 inhibitors, utilizing established methodologies and data from the field. The principles and protocols described herein are directly applicable to the research and development of novel VEGFR-2 inhibitors like the one specified.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] This process is essential for normal physiological functions such as embryonic development and wound healing.[1] However, in pathological conditions, particularly cancer, angiogenesis is a critical process that supplies tumors with the necessary nutrients and oxygen for their growth, invasion, and metastasis.[1]
The binding of the ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2] Consequently, the inhibition of VEGFR-2 is a well-established and effective therapeutic strategy for cancer treatment.[1]
Representative Synthesis of a VEGFR-2 Inhibitor
While the synthesis of "this compound" is not documented, a common scaffold for potent VEGFR-2 inhibitors is the 1,2,3-triazole core. The following is a representative, multi-step synthesis of a novel indole-2-one derivative incorporating a 1,2,3-triazole scaffold, which has demonstrated significant VEGFR-2 inhibitory activity.[3]
Experimental Protocol: Synthesis of Indole-2-one based 1,2,3-triazole Derivatives
This protocol is based on the synthesis of compound 13d as described in the literature, which exhibited potent VEGFR-2 inhibition.[3]
Materials:
-
Substituted indole-2-one
-
Propargyl bromide
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Substituted aromatic azide
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
Procedure:
-
Step 1: N-propargylation of Indole-2-one. To a solution of the starting indole-2-one in anhydrous DMF, NaH (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of propargyl bromide (1.1 equivalents). The reaction is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with ice-water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Click Chemistry - 1,3-Dipolar Cycloaddition. The N-propargylated indole-2-one (1 equivalent) and the corresponding aromatic azide (1 equivalent) are dissolved in a mixture of t-BuOH and water (1:1). To this solution, sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and then dried to yield the final 1,2,3-triazole derivative.
Biological Evaluation of VEGFR-2 Inhibitors
The biological activity of newly synthesized compounds is assessed through a series of in vitro and cellular assays to determine their potency and selectivity.
In Vitro VEGFR-2 Kinase Assay
Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a specific substrate by the recombinant human VEGFR-2 kinase domain.
Experimental Protocol:
-
The recombinant human VEGFR-2 kinase domain is incubated with various concentrations of the test compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or radioisotope labeling with [γ-³²P]ATP followed by autoradiography.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Assays
Principle: Cellular assays are performed to evaluate the effect of the inhibitors on cell proliferation and viability in cancer cell lines that overexpress VEGFR-2.
Experimental Protocol (MTT Assay):
-
Human cancer cell lines (e.g., HCT-116, HepG-2, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Quantitative Data of Representative VEGFR-2 Inhibitors
The following tables summarize the inhibitory activities of several recently developed VEGFR-2 inhibitors against the VEGFR-2 enzyme and various cancer cell lines.
| Compound Reference | VEGFR-2 IC50 (nM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | HT-29 IC50 (µM) | MKN-45 IC50 (µM) |
| Compound 6 [4][5] | 60.83 | 9.3 | 7.8 | - | - |
| Compound 13d [3] | 26.38 | - | - | >50 | 18.32 |
| Sunitinib [3] | 83.20 | - | - | - | - |
| Compound Reference | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Compound 36a [6] | 1.963 | 3.48 |
| Compound 25m [6] | 0.66 | - |
| Compound 9 [7] | 1.83 | - |
Signaling Pathways and Mechanism of Action
VEGFR-2 activation initiates a complex network of intracellular signaling pathways crucial for angiogenesis. Inhibitors of VEGFR-2 typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
VEGFR-2 Signaling Pathway
Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.
Mechanism of VEGFR-2 Inhibition
Caption: Competitive inhibition of ATP binding to VEGFR-2 by a small molecule inhibitor.
Workflow for Novel VEGFR-2 Inhibitor Discovery
The discovery of new VEGFR-2 inhibitors follows a structured workflow from initial design to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VEGFR-2-IN-29: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels.[1][2][3] Its role in pathological angiogenesis, particularly in tumor growth and metastasis, makes it a prime target for anticancer therapies.[2][3][4] This document provides a comprehensive technical overview of the in vitro characterization of VEGFR-2-IN-29, a novel small molecule inhibitor designed to target the ATP-binding site of VEGFR-2. We detail its biochemical potency, cellular activity, and mechanism of action through a series of standardized assays.
Mechanism of Action and Signaling Pathway
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and permeability.[5] this compound is a Type I inhibitor designed to compete with ATP at the kinase domain, thereby preventing receptor autophosphorylation and blocking all subsequent downstream signaling events.[2]
Biochemical Characterization
VEGFR-2 Kinase Inhibition Assay
The primary biochemical potency of this compound was determined using a recombinant human VEGFR-2 kinase assay. The assay measures the ability of the compound to inhibit the phosphorylation of a synthetic peptide substrate.
Quantitative Data: Kinase Inhibition
| Target Kinase | IC50 (nM) |
|---|---|
| VEGFR-2 | 26.38 |
| VEGFR-1 | 315 |
| VEGFR-3 | 450 |
| PDGFRβ | 890 |
| c-Kit | 1250 |
Data is representative of typical results for a selective VEGFR-2 inhibitor.[6]
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[1][7]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting 5x stock buffer with deionized water.
-
Dilute recombinant human VEGFR-2 enzyme to a working concentration of 1 ng/µl in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 100% DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration should be ≤1%.
-
Prepare ATP and substrate (e.g., Poly(Glu:Tyr 4:1)) solutions in 1x Kinase Assay Buffer.
-
-
Assay Procedure (96-well format):
-
Add 5 µl of the diluted this compound or vehicle control (DMSO in buffer) to each well.
-
Add 20 µl of the diluted VEGFR-2 enzyme solution to each well, except for "blank" control wells. Add 20 µl of 1x Kinase Assay Buffer to the blank wells.
-
Initiate the reaction by adding 25 µl of the master mixture containing ATP and the biotinylated peptide substrate.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Terminate the kinase reaction by adding 50 µl of a luminescence-based detection reagent (e.g., Kinase-Glo® Max).[1]
-
Incubate at room temperature for 15 minutes to allow the signal to stabilize.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Normalize the data with respect to the "positive" (enzyme, no inhibitor) and "negative" (no enzyme) controls.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular Characterization
Cellular assays are critical to confirm that the biochemical potency of this compound translates to functional effects in a relevant biological context, typically using Human Umbilical Vein Endothelial Cells (HUVECs).[8]
Inhibition of VEGF-Induced Cell Proliferation
This compound was tested for its ability to inhibit the proliferation of HUVECs stimulated with VEGF-A.
Quantitative Data: Cellular Assays
| Assay Type | Cell Line | Stimulant | IC50 (nM) |
|---|---|---|---|
| Cell Proliferation (MTT Assay) | HUVEC | VEGF-A | 65.5 |
| VEGFR-2 Phosphorylation (pY1175) | HUVEC | VEGF-A | 48.2 |
Data is representative of typical results for a potent VEGFR-2 inhibitor.[9][10]
Experimental Protocol: Cell Proliferation (MTT Assay)
-
Cell Culture: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in endothelial growth medium and culture until they reach 60-70% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 2 hours.
-
Stimulation: Add VEGF-A (e.g., 50 ng/mL) to stimulate cell proliferation and incubate for 48-72 hours.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the VEGF-stimulated control and determine the IC50 value.
Inhibition of VEGFR-2 Autophosphorylation
A Western blot analysis was performed to directly assess the ability of this compound to inhibit the autophosphorylation of VEGFR-2 at a key tyrosine residue (Tyr1175) in VEGF-stimulated HUVECs.[8]
Experimental Protocol: Western Blot for pVEGFR-2
-
Cell Treatment: Culture HUVECs in 6-well plates until confluent. Serum starve the cells for 12-24 hours.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound for 2 hours.[8]
-
VEGF Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10-15 minutes.[8]
-
Cell Lysis: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
The in vitro data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the VEGFR-2 kinase. It effectively blocks the enzymatic activity of the receptor, leading to a dose-dependent inhibition of VEGF-A-induced endothelial cell proliferation and receptor autophosphorylation. These findings establish this compound as a promising candidate for further preclinical development as an anti-angiogenic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to the VEGFR-2 Kinase Domain
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide provides a detailed overview of the binding affinity of small molecule inhibitors to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain. While specific binding affinity data for the compound designated "VEGFR-2-IN-29" is not publicly available, this document will focus on the closely related and potent inhibitor, VEGFR-2-IN-30 , and other well-characterized VEGFR-2 inhibitors to provide a comprehensive understanding of their interaction with the kinase domain.
Introduction to VEGFR-2 Kinase Domain as a Therapeutic Target
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis. Consequently, the ATP-binding site of the VEGFR-2 kinase domain has become a prime target for the development of small molecule inhibitors for anti-cancer therapies.
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug discovery, typically quantified by the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). The following table summarizes the available quantitative data for VEGFR-2-IN-30 and provides a comparative analysis with other known VEGFR-2 inhibitors.
| Compound Name | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| VEGFR-2-IN-30 | VEGFR-2 | 66 | PDGFR (180), EGFR (98), FGFR1 (82)[1] |
| Sorafenib | VEGFR-2 | 90 | PDGFR-β (57), c-Kit (68), FLT3 (58), RAF1 (6) |
| Sunitinib | VEGFR-2 | 80 | PDGFR-β (2), c-Kit (2), FLT3 (2), CSF1R (2) |
| Pazopanib | VEGFR-2 | 30 | PDGFR-α/β (84/46), FGFR1/3 (140/40), c-Kit (74) |
| Axitinib | VEGFR-2 | 0.2 | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFR-β (1.6), c-Kit (1.7) |
Note: IC50 values can vary depending on the specific assay conditions.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds.
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This section details a representative protocol for determining the in vitro inhibitory potency of a test compound against the VEGFR-2 kinase domain using a luminescence-based assay. This method measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
A. Materials and Reagents
-
Recombinant Human VEGFR-2 (KDR) kinase domain
-
5x Kinase Buffer
-
ATP (500 µM stock solution)
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
Test Compound (e.g., VEGFR-2-IN-30) dissolved in DMSO
-
Dithiothreitol (DTT), 1 M (optional)
-
Solid White 96-well Assay Plates
-
Nuclease-free Water
B. Experimental Workflow
Caption: Workflow for the VEGFR-2 in vitro kinase inhibition assay.
C. Detailed Procedure
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Assay Plate Setup:
-
Add the master mix to all wells of a solid white 96-well plate.
-
To the "Test Inhibitor" wells, add the serially diluted compound.
-
To the "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 1x Kinase Buffer with the same percentage of DMSO as the inhibitor dilutions.
-
-
Kinase Reaction Initiation: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.
-
Luminescence Detection:
-
Allow the plate and the luminescence detection reagent to equilibrate to room temperature.
-
Add the luminescence detection reagent to each well. This will stop the kinase reaction and initiate the generation of a luminescent signal.
-
Incubate the plate at room temperature for 10-30 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
D. Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "Blank" wells from all other measurements.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
IC50 Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
Conclusion
References
Phosphorylation Inhibition by VEGFR-2-IN-29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a principal mediator of angiogenesis, the process of forming new blood vessels. Its role is crucial in pathological conditions such as tumor progression and metastasis, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the inhibition of VEGFR-2 phosphorylation by the small molecule inhibitor, VEGFR-2-IN-29. This document details the mechanism of action, presents quantitative inhibitory data, outlines comprehensive experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to VEGFR-2 Signaling
VEGFR-2 is activated upon binding to its ligand, Vascular Endothelial Growth Factor (VEGF). This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a multitude of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K/Akt pathways. These pathways are integral to endothelial cell proliferation, migration, survival, and vascular permeability—all critical components of angiogenesis. The aberrant activation of the VEGF/VEGFR-2 axis is a hallmark of many solid tumors, which rely on sustained angiogenesis for their growth and dissemination.
Small molecule inhibitors targeting the ATP-binding pocket of the VEGFR-2 kinase domain represent a major class of anti-angiogenic therapies. By competing with ATP, these inhibitors prevent receptor autophosphorylation and consequently block the downstream signaling events that drive angiogenesis.
This compound: Mechanism of Action and Kinase Selectivity
This compound is a potent small molecule inhibitor that targets the kinase activity of VEGFR-2. Its mechanism of action involves binding to the ATP-binding site within the catalytic domain of the receptor, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues and inhibiting the autophosphorylation required for receptor activation.
While comprehensive, publicly available kinome-wide selectivity data for a compound precisely designated "this compound" is limited, analysis of closely related compounds such as "Vegfr-2-IN-28" reveals a focused selectivity profile. These inhibitors demonstrate high potency against VEGFR-2, with additional activity against other receptor tyrosine kinases, notably Fibroblast Growth Factor Receptors (FGFR1 and FGFR2). This suggests a targeted but not entirely exclusive interaction profile, a common characteristic among many kinase inhibitors. Understanding this cross-reactivity is crucial for predicting potential off-target effects and the overall therapeutic window.
Quantitative Data: Inhibitory Activity
The inhibitory potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro enzymatic and cellular assays. The following tables summarize representative data for potent VEGFR-2 inhibitors, including compounds structurally related to this compound.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | Representative IC50 (nM) |
| VEGFR-2 | Potent (low nM range) |
| FGFR1 | Active |
| FGFR2 | Active |
| PDGFRβ | Variable |
| c-Kit | Variable |
| EGFR | Low Activity |
Note: "Potent" and "Active" are used to describe the activity profile of compounds like Vegfr-2-IN-28 where specific public IC50 values are not consistently available. The data indicates significant inhibitory action.
Table 2: Cellular Anti-proliferative Activity of Representative VEGFR-2 Inhibitors
| Cell Line | Cancer Type | Representative IC50 (µM) |
| HUVEC | Normal Endothelial | Varies (often sub-micromolar) |
| HT-29 | Colon Cancer | ~1.14 |
| A549 | Lung Cancer | ~5.85 |
| HepG2 | Liver Cancer | ~4.61 |
| MCF-7 | Breast Cancer | ~9.77 |
| MKN-45 | Gastric Cancer | ~2.5 |
Note: Cellular IC50 values reflect the compound's ability to inhibit cell growth and are influenced by factors such as cell permeability and off-target effects, in addition to direct VEGFR-2 inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.
Objective: To determine the IC50 value of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or test compound)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted test compound, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Include controls for 100% kinase activity (vehicle control) and 0% activity (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Termination and Signal Detection: Add the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, proportional to kinase inhibition).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the controls and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation in Cells
This cellular assay measures the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation.
Objective: To determine the cellular potency of this compound in inhibiting VEGFR-2 activation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines expressing VEGFR-2.
-
Cell culture medium and serum.
-
This compound.
-
Recombinant human VEGF-A.
-
Phosphate Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., pY1175), anti-total-VEGFR-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Serum Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-VEGFR-2. Subsequently, wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total VEGFR-2 and the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each condition.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of VEGFR-2 phosphorylation.
Conclusion
This compound and related compounds are valuable tools for investigating the roles of VEGFR-2 in angiogenesis and for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a framework for the preclinical evaluation of such inhibitors. A thorough understanding of their selectivity, cellular activity, and the methodologies used to assess their effects is paramount for the accurate interpretation of research findings and for advancing the development of targeted cancer therapies.
Technical Guide: Downstream Signaling Pathways Modulated by VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a principal mediator of angiogenesis, the physiological process of forming new blood vessels. In pathological conditions such as cancer, VEGFR-2 signaling is often dysregulated, promoting tumor neovascularization, growth, and metastasis. Consequently, VEGFR-2 has emerged as a critical therapeutic target. Small molecule inhibitors, designed to block the kinase activity of VEGFR-2, are a cornerstone of anti-angiogenic therapy. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by VEGFR-2 inhibition, using the hypothetical inhibitor VEGFR-2-IN-29 as a representative agent. It details the molecular cascades, presents quantitative data for well-characterized inhibitors to contextualize potency and selectivity, and provides comprehensive experimental protocols for assessing inhibitor efficacy.
Introduction to VEGFR-2 Signaling
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is predominantly expressed on vascular endothelial cells.[1] The binding of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This activation initiates a complex network of downstream signaling cascades that orchestrate key cellular responses required for angiogenesis, including endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4] Small molecule inhibitors, such as the conceptual this compound, typically function by competing with ATP at its binding site within the kinase domain, thereby preventing autophosphorylation and blocking the initiation of these downstream signals.[5]
Core Downstream Signaling Pathways of VEGFR-2
Inhibition of VEGFR-2 by an agent like this compound would lead to the abrogation of multiple critical signaling pathways. The primary cascades are detailed below.
The PLCγ-PKC-MAPK Pathway
Upon VEGFR-2 activation, Phospholipase C gamma (PLCγ) is recruited to phosphorylated tyrosine residue Y1175.[3] PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which subsequently triggers the Raf-MEK-ERK (MAPK) cascade, a central pathway that promotes endothelial cell proliferation.[3][6]
The PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of endothelial cell survival and vascular permeability.[7] Activated VEGFR-2 can engage PI3K, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[8] Akt proceeds to phosphorylate a multitude of substrates that promote cell survival by inhibiting apoptosis.[7][8]
FAK and p38 MAPK Migration Pathways
Endothelial cell migration is essential for the formation of new vascular networks. VEGFR-2 activation triggers migration through several interconnected pathways. One key mechanism involves the phosphorylation of tyrosine residue Y1214, which recruits adaptor proteins like NCK, leading to the activation of the p38 MAPK pathway.[6] Separately, VEGFR-2 can associate with and activate Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration.[8]
Quantitative Data Presentation: Kinase Inhibition Profiles
The potency and selectivity of a VEGFR-2 inhibitor are critical parameters. While data for the hypothetical this compound is unavailable, the following table summarizes the in vitro inhibitory activities (IC50 values) of several well-characterized small molecule inhibitors against VEGFR-2 and a panel of other kinases. This provides a comparative framework for evaluating novel compounds.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), AXL (7), FLT3 (11.3)[9][10] |
| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530)[3] |
| SKLB1002 | 32 | c-kit (620), Ret (2500), FMS (2900), PDGFRα (3100)[11] |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[3] |
| Sunitinib | 80 | PDGFRβ (2), c-Kit[9] |
| SU1498 | 700 | -[4][12] |
| Compound 28 (SOMCL-286) | 2.9 | FGFR1 (1.0), FGFR2 (4.5)[13] |
Table 1: Comparative in vitro kinase inhibitory activities of selected VEGFR-2 inhibitors.
Experimental Protocols
Assessing the biological effects of a VEGFR-2 inhibitor requires a suite of in vitro assays. Below are detailed protocols for key experiments.
General Experimental Workflow
The evaluation of a novel VEGFR-2 inhibitor typically follows a hierarchical workflow, starting from biochemical assays to more complex cellular and in vivo models.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the isolated VEGFR-2 kinase. It quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[8][14]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP solution
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: To each well of the microplate, add the test inhibitor dilution (or vehicle control).
-
Enzyme Addition: Add the VEGFR-2 enzyme and substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a 15-40 minute incubation at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the background (no enzyme) signal from all readings. Normalize the data to the positive (vehicle) and negative (no ATP or high concentration inhibitor) controls. Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
Western Blot Analysis of VEGFR-2 Phosphorylation
This cellular assay assesses the ability of an inhibitor to block VEGF-induced autophosphorylation of VEGFR-2 in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).[7][15]
Materials:
-
HUVECs or other endothelial cells
-
Cell culture medium (e.g., EGM-2)
-
Serum-free basal medium
-
Recombinant human VEGF-A
-
Test Inhibitor (e.g., this compound)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., pTyr1175), anti-total-VEGFR-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture: Plate HUVECs and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, replace the growth medium with serum-free basal medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of the test inhibitor for 1-2 hours. Include a vehicle (DMSO) control.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Leave one well unstimulated as a negative control.
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-pVEGFR2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total VEGFR-2 and β-actin to ensure equal protein loading and to normalize the phosphorylation signal.
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the inhibitor's effect on VEGF-stimulated endothelial cell growth.[16][17]
Materials:
-
HUVECs and complete growth medium (EGM-2)
-
Serum-free basal medium
-
Recombinant human VEGF-A
-
Test Inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free basal medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Replace the starvation medium with medium containing serial dilutions of the test inhibitor. Add VEGF-A (e.g., 20 ng/mL) to stimulate proliferation. Include appropriate controls: vehicle + VEGF (positive control), vehicle alone (basal proliferation), and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of proliferation inhibition relative to the positive control (VEGF-stimulated). Determine the IC50 value from the dose-response curve.
Conclusion
The inhibition of VEGFR-2 is a clinically validated strategy for combating tumor angiogenesis. A thorough understanding of the downstream signaling pathways—primarily the PLCγ-MAPK, PI3K/Akt, and FAK/p38 MAPK cascades—is fundamental for the rational design and evaluation of novel inhibitors like this compound. The efficacy of such inhibitors is quantified through a systematic application of in vitro biochemical and cellular assays, which measure direct kinase inhibition, blockade of cellular signaling events, and functional consequences such as the suppression of endothelial cell proliferation. This guide provides the foundational knowledge and detailed methodologies required for the preclinical assessment of next-generation VEGFR-2 inhibitors.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. VEGFR2 Kinase Inhibitor VII, SKLB1002 The VEGFR2 Kinase Inhibitor VII, SKLB1002 controls the biological activity of VEGFR2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]
- 12. SU 1498, VEGFR2 inhibitor (CAS 168835-82-3) | Abcam [abcam.com]
- 13. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Preclinical Profile of VEGFR-2-IN-29: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on VEGFR-2-IN-29, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's mechanism of action, in vitro efficacy, and the experimental protocols utilized in its initial characterization, offering a valuable resource for professionals in oncology and angiogenesis research.
Core Compound Data
This compound, also identified as Compound 5 and WAY-302159, is a small molecule inhibitor belonging to the quinoline amide class of compounds. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | N-(3-nitrophenyl)-8-quinolinamine |
| Molecular Formula | C₁₆H₁₁N₃O₃ |
| CAS Number | 62802-77-1 |
| Molecular Weight | 293.28 g/mol |
| Target | VEGFR-2 |
Mechanism of Action and In Vitro Efficacy
This compound is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
The in vitro inhibitory activity of this compound has been quantified through enzymatic and cell-based assays.
| Assay | IC₅₀ (nM) |
| VEGFR-2 Kinase Inhibition | 16.5 |
| VEGF-induced HUVEC Proliferation | 15.8 |
| bFGF-induced HUVEC Proliferation | 210 |
These data demonstrate that this compound is a highly potent and selective inhibitor of VEGFR-2, with significant anti-proliferative effects on human umbilical vein endothelial cells (HUVECs) stimulated by VEGF. Its weaker activity against bFGF-induced proliferation suggests a degree of selectivity for the VEGF signaling pathway.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events. This compound acts to disrupt this pathway at its origin.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
VEGFR-2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the isolated VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well microplates
-
Plate reader for measuring kinase activity (e.g., luminescence-based or fluorescence-based)
Procedure:
-
Prepare a solution of the VEGFR-2 kinase in the assay buffer.
-
Add the Poly(Glu, Tyr) substrate to the wells of a 96-well plate.
-
Serially dilute this compound in DMSO and add to the wells. A DMSO-only control is included.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The amount of phosphorylated substrate is quantified.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HUVEC Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF or bFGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF or bFGF
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a low-serum medium and allow them to attach overnight.
-
The following day, replace the medium with a fresh low-serum medium containing various concentrations of this compound.
-
Add VEGF (e.g., 10 ng/mL) or bFGF (e.g., 10 ng/mL) to the respective wells to stimulate proliferation. Include control wells with no growth factor and wells with growth factor and DMSO only.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the cell proliferation reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow
The general workflow for the initial preclinical evaluation of a VEGFR-2 inhibitor like this compound follows a logical progression from enzymatic activity to cell-based functional assays.
Caption: A simplified workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound identify it as a potent and selective inhibitor of VEGFR-2 with significant anti-proliferative effects in a key in vitro model of angiogenesis. The detailed experimental protocols provided herein offer a foundation for further investigation and comparative studies. Further research, including in vivo efficacy, pharmacokinetic, and toxicology studies, would be required to fully elucidate the therapeutic potential of this compound.
Potential Therapeutic Applications of VEGFR-2 Inhibition: A Technical Guide on VEGFR-2-IN-E1
Disclaimer: Information on a specific compound designated "VEGFR-2-IN-29" is not publicly available. This technical guide provides a comprehensive overview based on a representative, fictional small molecule inhibitor, VEGFR-2-IN-E1 , synthesized from preclinical data on various potent and selective VEGFR-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology and angiogenesis.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal mediator of angiogenesis, the physiological process of forming new blood vessels. In pathological conditions, particularly cancer, VEGFR-2 signaling is often hijacked by tumors to promote their growth, survival, and metastasis.[1][2][3] The binding of its primary ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability.[2][4] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and clinically validated therapeutic strategy in oncology.[1][5][6]
VEGFR-2-IN-E1 is a novel, potent, and selective ATP-competitive small molecule inhibitor designed to target the kinase domain of VEGFR-2. This guide summarizes its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
VEGFR-2-IN-E1 is classified as a Type II inhibitor of VEGFR-2. It binds to the ATP-binding site and an adjacent hydrophobic pocket of the VEGFR-2 kinase domain while the kinase is in its inactive, "DFG-out" conformation. This mode of inhibition provides a high degree of selectivity and a potentially slower off-rate compared to Type I inhibitors.[1][5][7] By occupying this specific pocket, VEGFR-2-IN-E1 prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking the initiation of downstream signaling cascades.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo activities of VEGFR-2-IN-E1, compiled from representative studies of potent VEGFR-2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Reference Compound (Sunitinib) IC50 (nM) |
| VEGFR-2 | 15 | 83 |
| VEGFR-1 | 180 | - |
| VEGFR-3 | 250 | - |
| PDGFR-β | 210 | - |
| c-Kit | >1000 | - |
| EGFR | >5000 | - |
Data are representative values from radiometric kinase assays.
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation Assay (VEGF-stimulated) | 0.8 | 1.5 |
| HT-29 (Colon Carcinoma) | Cytotoxicity Assay | 4.5 | - |
| A549 (Non-Small Cell Lung Cancer) | Cytotoxicity Assay | 6.2 | - |
Data are representative values from cell-based assays.
Table 3: In Vivo Efficacy in A549 NSCLC Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o., QD | 0 |
| VEGFR-2-IN-E1 | 50 | p.o., QD | 65 |
| Reference Compound (Sunitinib) | 40 | p.o., QD | 58 |
p.o.: per os (by mouth); QD: quaque die (once a day).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
VEGFR-2 Kinase Inhibition Assay (Radiometric)
Assay Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by the recombinant human VEGFR-2 kinase domain through the measurement of incorporated 33P-ATP.
Materials:
-
Recombinant human VEGFR-2 kinase domain (purified)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
VEGFR-2-IN-E1 (serial dilutions)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
10 µL of diluted VEGFR-2-IN-E1 is added to the wells of a 96-well plate.
-
20 µL of a solution containing the VEGFR-2 kinase domain and the peptide substrate is added to each well.
-
The kinase reaction is initiated by adding 20 µL of [γ-33P]ATP solution.
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is stopped by the addition of 50 µL of 3% phosphoric acid.
-
The contents of each well are transferred to a 96-well filter plate and washed to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
Assay Principle: The anti-proliferative effect of VEGFR-2-IN-E1 on human umbilical vein endothelial cells (HUVECs) is assessed using the MTT assay, which measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of VEGFR-2-IN-E1 and stimulated with VEGF-A (20 ng/mL). Cells are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.[6]
In Vivo Xenograft Model
Assay Principle: This study evaluates the anti-tumor efficacy of VEGFR-2-IN-E1 in an immunodeficient mouse model bearing human tumor xenografts.
Protocol:
-
Tumor Implantation: A549 human non-small cell lung cancer cells (5 x 106 cells) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-150 mm3. Mice are then randomized into treatment groups.
-
Compound Administration: VEGFR-2-IN-E1 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once daily (QD) at the specified dose.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width2) / 2.
-
Study Termination: The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a specified size.
-
Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Potential Therapeutic Applications
Based on its potent and selective inhibition of VEGFR-2 and the resulting anti-proliferative and anti-tumor effects, VEGFR-2-IN-E1 holds significant promise as a therapeutic agent for the treatment of various solid tumors that are highly dependent on angiogenesis for their growth and dissemination. These include, but are not limited to:
-
Renal Cell Carcinoma (RCC)
-
Hepatocellular Carcinoma (HCC)
-
Non-Small Cell Lung Cancer (NSCLC)
-
Colorectal Cancer
-
Gastrointestinal Stromal Tumors (GIST)
Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential and safety profile of VEGFR-2-IN-E1.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
VEGFR-2-IN-29: A Technical Guide for Anti-Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, plays a crucial role in angiogenesis, the physiological process of forming new blood vessels. In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 is a well-established and effective therapeutic strategy in oncology. This technical guide provides a comprehensive overview of VEGFR-2-IN-29, a potent VEGFR-2 inhibitor, for its application in anti-angiogenesis research. This document details the mechanism of action, provides a summary of its inhibitory activity, and outlines key experimental protocols for its evaluation.
Introduction to VEGFR-2 and Anti-Angiogenesis Therapy
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells, which line the interior surface of blood vessels. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are the principal drivers of angiogenesis.
The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. In cancer, tumors exploit this pathway to establish a dedicated blood supply, essential for their growth and dissemination.
Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs. By competing with ATP, these inhibitors prevent receptor autophosphorylation and block downstream signaling, thereby inhibiting the formation of new blood vessels that tumors rely on for survival.
This compound: A Potent Inhibitor of VEGFR-2
This compound is a small molecule inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC₅₀) of 16.5 nM.[1][2] This potent inhibitory activity makes it a valuable tool for researchers studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-cancer therapies.
Mechanism of Action
Like many small molecule kinase inhibitors, this compound is designed to be an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This inhibition of autophosphorylation effectively blocks the initiation of downstream signaling cascades responsible for the pro-angiogenic effects of VEGF.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparative context with other known VEGFR-2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| This compound | VEGFR-2 | 16.5 [1][2] |
| Sunitinib | VEGFR-2 | 83.20 |
| Sorafenib | VEGFR-2 | 90 |
| Axitinib | VEGFR-2 | 0.2 |
Note: IC₅₀ values for comparator compounds are representative and may vary depending on assay conditions.
Table 2: Representative Anti-Proliferative Activity in Endothelial Cells
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Representative VEGFR-2 Inhibitor | HUVEC | MTT Assay | 1.5 |
| Representative VEGFR-2 Inhibitor | HUVEC | BrdU Assay | 1.2 |
Note: Data in this table is representative of typical VEGFR-2 inhibitors and not specific to this compound, for which detailed public data on anti-proliferative activity is not available.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the anti-angiogenic effects of VEGFR-2 inhibitors like this compound.
VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of VEGFR-2 kinase activity results in a higher ATP concentration, leading to a stronger luminescent signal.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted this compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value using non-linear regression analysis.
HUVEC Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane extract (Matrigel), where they form tube-like structures in response to pro-angiogenic stimuli like VEGF. The inhibitory effect of a compound is quantified by measuring the disruption of this network formation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
VEGF-A
-
This compound
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Pipette 200 µL of Matrigel into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 containing a low serum concentration (e.g., 2% FBS) and VEGF-A (e.g., 50 ng/mL).
-
Treatment: Prepare different concentrations of this compound in the cell suspension medium.
-
Seeding: Seed the HUVEC suspension (e.g., 5 x 10⁴ cells in 200 µL) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Analysis:
-
Observe tube formation under an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
-
Data Analysis: Compare the quantitative parameters of tube formation in treated wells to the vehicle control to determine the inhibitory effect of this compound.
Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of a compound on the chemotactic migration of endothelial cells.
Principle: Endothelial cells are placed in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant (e.g., VEGF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified to assess the migratory capacity.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM) with low serum (e.g., 0.5% FBS)
-
VEGF-A
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal Violet stain
Procedure:
-
Chemoattractant Preparation: Add EBM containing VEGF-A (e.g., 50 ng/mL) to the lower wells of the 24-well plate.
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM with low serum at a concentration of, for example, 1 x 10⁶ cells/mL.
-
Treatment: Treat the cell suspension with various concentrations of this compound or a vehicle control.
-
Seeding: Add the treated cell suspension (e.g., 100 µL) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization:
-
Fix the migrated cells on the lower side of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Observe and count the stained cells under a microscope.
-
-
Data Analysis: Quantify the number of migrated cells per field of view. Compare the cell counts in the treated groups to the vehicle control to determine the inhibitory effect of this compound on cell migration.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of a VEGFR-2 inhibitor.
Conclusion
This compound is a potent inhibitor of VEGFR-2 kinase activity, making it a valuable research tool for investigating the complexities of angiogenesis and for the development of novel anti-cancer therapies. The experimental protocols detailed in this guide provide a robust framework for characterizing the anti-angiogenic properties of this compound and other similar inhibitors. A thorough understanding of the VEGFR-2 signaling pathway and the application of standardized in vitro assays are critical for advancing the field of anti-angiogenesis research.
References
The Role of VEGFR-2 Inhibition in Endothelial Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of therapies for a range of pathologies, most notably cancer. This technical guide provides an in-depth examination of the role of VEGFR-2 inhibition in endothelial cell biology, with a focus on the well-characterized monoclonal antibody, DC101, as a representative inhibitor. Due to the limited public availability of in vitro data for a specific, novel inhibitor, this guide leverages data from established VEGFR-2 inhibitors to illustrate key concepts and methodologies. We will explore the molecular pathways governed by VEGFR-2, the consequential effects of its inhibition on endothelial cell function, and detailed protocols for the in vitro assessment of inhibitor efficacy.
Introduction: The Central Role of VEGFR-2 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for development, wound healing, and tissue repair. However, in pathological conditions such as cancer, diabetic retinopathy, and rheumatoid arthritis, angiogenesis is dysregulated, contributing to disease progression.[1] The Vascular Endothelial Growth Factor (VEGF) family and their receptors are the principal regulators of this process.[2]
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[3] It is the primary mediator of the mitogenic, migratory, and survival signals induced by VEGF-A. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation initiates a cascade of downstream signaling pathways that orchestrate the various cellular processes involved in angiogenesis.[2][4]
Given its central role, VEGFR-2 has emerged as a major therapeutic target for anti-angiogenic drugs. These inhibitors can be broadly categorized into monoclonal antibodies that block ligand binding and small molecule tyrosine kinase inhibitors (TKIs) that prevent receptor phosphorylation.
DC101: A Representative VEGFR-2 Inhibitor
DC101 is a rat monoclonal antibody that specifically targets and neutralizes mouse VEGFR-2.[3][5] It functions by blocking the binding of VEGF-A to the receptor, thereby inhibiting the activation of downstream signaling pathways.[5] While much of the publicly available data on DC101 focuses on its in vivo efficacy in preclinical cancer models, it serves as an excellent model for understanding the biological consequences of potent and specific VEGFR-2 inhibition.
The Molecular Tapestry: VEGFR-2 Signaling in Endothelial Cells
The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling pathways that are crucial for endothelial cell function. The diagram below provides a simplified overview of these key pathways.
Caption: VEGFR-2 signaling cascade in endothelial cells and the point of inhibition.
Data Presentation: The Impact of VEGFR-2 Inhibition
In Vivo Effects of DC101 on Tumor Growth and Vasculature
| Parameter | Effect of DC101 Treatment | Tumor Model | Reference |
| Tumor Growth | Significantly delayed/inhibited | MDA-MB-231 (human breast cancer) | [6] |
| Tumor Growth | Significantly reduced | NT2.5 (neu-expressing breast tumor) | [7] |
| Angiogenesis | Significantly inhibited | 253J B-V (bladder cancer) | [5] |
| Endothelial Cell Apoptosis | Significantly induced | 253J B-V (bladder cancer) | [5] |
| Vessel Density | Reduced | MC38 (colon adenocarcinoma) | [8] |
| T-cell Infiltration | Increased | MC38 (colon adenocarcinoma) | [8] |
Representative In Vitro Activity of Small Molecule VEGFR-2 Inhibitors on HUVECs
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of well-characterized small molecule VEGFR-2 inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs). This data illustrates the potent anti-proliferative effects of targeting VEGFR-2.
| Inhibitor | IC50 on HUVECs (nM) | Assay | Reference |
| Sunitinib | 2 | Proliferation | [9] |
| Sorafenib | 20 | Proliferation | [9] |
| Axitinib | 0.2 | Proliferation | [9] |
| Vandetanib | 5.24 µM | Cytotoxicity | [10] |
Experimental Protocols
The following section provides detailed methodologies for key in vitro experiments to assess the efficacy of a VEGFR-2 inhibitor on endothelial cell biology. These are generalized protocols and may require optimization for specific cell types and inhibitors.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a VEGFR-2 inhibitor on the proliferation of endothelial cells, such as HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
VEGFR-2 inhibitor (e.g., DC101)
-
VEGF-A
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in EGM and incubate overnight to allow for cell attachment.
-
Serum Starvation (Optional, for VEGF-induced proliferation): Replace the medium with a low-serum or serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the VEGFR-2 inhibitor in the appropriate medium. Add the inhibitor to the wells. For VEGF-induced proliferation, add VEGF-A (e.g., 20 ng/mL) along with the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a VEGFR-2 inhibitor on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
VEGFR-2 inhibitor
-
VEGF-A
-
6-well or 12-well plates
-
Pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh low-serum medium containing the VEGFR-2 inhibitor at various concentrations. Include a vehicle control. Add VEGF-A as a chemoattractant if desired.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
EGM
-
VEGFR-2 inhibitor
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension Preparation: Harvest HUVECs and resuspend them in EGM containing various concentrations of the VEGFR-2 inhibitor.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified matrix.
-
Incubation: Incubate for 4-18 hours at 37°C to allow for the formation of tube-like networks.
-
Image Acquisition: Visualize and capture images of the tube networks using a phase-contrast microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizing Experimental and Logical Workflows
Effective research requires a structured approach. The following diagrams illustrate a typical workflow for evaluating a VEGFR-2 inhibitor and the logical relationship between the key in vitro assays.
Caption: A streamlined workflow for the in vitro evaluation of a VEGFR-2 inhibitor.
Conclusion
Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for targeting pathological angiogenesis. Understanding the intricate role of VEGFR-2 in endothelial cell biology is paramount for the discovery and development of novel anti-angiogenic therapies. This technical guide has provided an overview of the VEGFR-2 signaling network, the effects of its inhibition by the representative antibody DC101, and detailed protocols for the in vitro characterization of such inhibitors. The presented methodologies and data serve as a foundational resource for researchers dedicated to advancing the field of anti-angiogenic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. biorbyt.com [biorbyt.com]
- 3. InVivoMAb anti-mouse VEGFR-2 | Bio X Cell [bioxcell.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
VEGFR-2-IN-29 solubility and stock solution preparation
Application Notes and Protocols for VEGFR-2-IN-29
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the handling, solubility testing, and stock solution preparation of this compound, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the limited public availability of specific solubility data for this compound, this guide offers a generalized approach based on common practices for similar kinase inhibitors. Adherence to these protocols is crucial for ensuring the stability and activity of the compound, leading to reliable and reproducible results in preclinical research and drug development applications. A diagram of the VEGFR-2 signaling pathway is included to provide a contextual framework for the mechanism of action of this inhibitor.
Introduction to this compound
VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In pathological conditions such as cancer, aberrant activation of the VEGFR-2 signaling pathway contributes to tumor vascularization, growth, and metastasis. This compound is a potent and selective inhibitor of VEGFR-2, targeting its kinase activity to block downstream signaling cascades. By inhibiting VEGFR-2, this compound serves as a valuable tool for studying the biological roles of this receptor and as a potential therapeutic agent for diseases driven by excessive angiogenesis.
Quantitative Data Summary
| Property | This compound (Experimental) | Reference Compound (e.g., VEGFR2-IN-7) |
| Molecular Formula | User to determine | C18H17NO3[1] |
| Molecular Weight | User to determine | 295.3 g/mol [1] |
| Appearance | User to determine | Crystalline solid[1] |
| Solubility in DMSO | User to determine | 200 mg/mL (677.21 mM)[1] |
| Recommended Solvents | User to determine | Dimethyl sulfoxide (DMSO)[1] |
VEGFR-2 Signaling Pathway and Inhibition by this compound
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a series of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3] this compound, as a kinase inhibitor, is designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for handling, solubility testing, and preparing stock solutions of this compound. It is highly recommended to perform small-scale tests to determine the optimal conditions for your specific experimental needs.
Initial Solubility Assessment (Small-Scale)
Objective: To determine the solubility of this compound in various common solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (EtOH), 200 proof
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes for each solvent to be tested.
-
Add a small, measured volume of the first solvent (e.g., 10 µL of DMSO) to the corresponding tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
If the compound is still not dissolved, add another small aliquot of the solvent and repeat steps 3 and 4.
-
Continue this process until the compound is fully dissolved, carefully recording the total volume of solvent added.
-
Calculate the approximate solubility in mg/mL and mM.
-
Repeat for other solvents and co-solvent systems (e.g., a mixture of DMSO and PEG300).
Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous DMSO, sterile
-
Sterile, amber glass vial or cryovial
-
Analytical balance
-
Vortex mixer and ultrasonic bath
Methodology:
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to the sterile vial.
-
Dissolving: Carefully add the calculated volume of DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. An ultrasonic bath can be used to facilitate dissolution if necessary.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of a Formulation for In Vivo Studies
Objective: To prepare a formulation of this compound suitable for administration in animal models. Poorly water-soluble compounds often require a co-solvent/surfactant vehicle.
Materials:
-
This compound powder
-
DMSO, sterile, injectable grade
-
PEG300
-
Tween® 80
-
Sterile saline (0.9% NaCl) or PBS
Methodology:
-
Vehicle Preparation: Prepare the vehicle mixture in a sterile tube. A common formulation is a combination of DMSO, PEG300, Tween® 80, and saline. A typical starting ratio could be 5-10% DMSO, 30-40% PEG300, 5% Tween® 80, and the remainder saline.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it first in the DMSO component of the vehicle. Ensure complete dissolution by vortexing or sonication.
-
Stepwise Addition: Gradually add the PEG300 to the DMSO solution while vortexing.
-
Next, add the Tween® 80 and continue to mix thoroughly.
-
Finally, add the saline or PBS dropwise while continuously vortexing to prevent precipitation of the compound.
-
Final Inspection: The final solution should be clear and free of any precipitate. If precipitation occurs, optimization of the vehicle composition or a lower final concentration of the compound may be necessary.
Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution to the final working concentration in cell culture medium.
Methodology:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to maintain a final DMSO concentration in the cell culture that is non-toxic to the cells, typically below 0.5%, and ideally less than 0.1%.[1]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the inhibitor used.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder form or concentrated solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
Determining the Optimal Concentration of VEGFR-2-IN-29 for HUVEC Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal working concentration of VEGFR-2-IN-29, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for use with Human Umbilical Vein Endothelial Cells (HUVECs). The following protocols outline key experiments to assess the inhibitor's efficacy and cytotoxic profile, enabling the selection of an appropriate concentration range for in vitro angiogenesis assays.
Introduction
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process crucial in both normal physiology and pathological conditions like cancer.[1][2][3] Inhibitors of VEGFR-2 are therefore of significant interest in therapeutic development. This compound is a small molecule inhibitor designed to target the kinase activity of this receptor. Determining the precise concentration of this inhibitor is critical to achieve maximal specific inhibition of VEGFR-2 signaling while minimizing off-target effects and cytotoxicity.[4] This document provides a systematic approach to establish the optimal concentration of this compound for HUVEC-based assays.
General Handling and Storage
-
Storage: Store this compound as a stock solution at -20°C or -80°C.
-
Working Dilutions: Prepare fresh dilutions from the stock solution for each experiment to ensure compound stability and activity.[4]
Phase 1: Determining Cytotoxicity and IC50
The initial step is to determine the concentration range at which this compound is cytotoxic to HUVECs. This is crucial to distinguish between specific anti-angiogenic effects and general cell death. A dose-response experiment is recommended, starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM).[4]
Table 1: Representative Data for HUVEC Viability Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 97.1 ± 5.1 |
| 1 | 95.3 ± 4.5 |
| 10 | 85.2 ± 6.3 |
| 50 | 52.4 ± 7.1 |
| 100 | 15.8 ± 3.9 |
Protocol 1: HUVEC Viability Assay (MTT or CCK-8)
This protocol is for a 96-well plate format.
Materials:
-
HUVECs (passages 2-6 recommended)[4]
-
Endothelial Growth Medium (EGM-2)
-
This compound
-
MTT or CCK-8 reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[4]
-
-
Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4]
Phase 2: Functional Assays to Determine Optimal Inhibitory Concentration
Once a non-toxic concentration range is established, the next phase involves functional assays to determine the concentration that effectively inhibits key endothelial cell functions regulated by VEGFR-2.
A. Inhibition of Cell Proliferation
VEGF-A is a potent mitogen for endothelial cells, and its effects are primarily mediated through VEGFR-2.[5]
Table 2: Representative Data for HUVEC Proliferation Assay
| This compound (µM) | % Inhibition of VEGF-A-induced Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 4.5 |
| 0.01 | 15.2 ± 3.8 |
| 0.1 | 48.9 ± 5.1 |
| 1 | 85.7 ± 4.2 |
| 10 | 92.3 ± 3.9 |
Protocol 2: HUVEC Proliferation Assay (BrdU or Cell Counting)
Procedure:
-
Serum Starvation: Seed HUVECs and grow to 70-80% confluency. Then, serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5-2% FBS).[4]
-
Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of this compound for 2-24 hours.[4]
-
Stimulation: Stimulate the cells with VEGF-A (typically 10-25 ng/mL) for 24 hours.[4][6]
-
Quantification: Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.
B. Inhibition of Cell Migration
Endothelial cell migration is a critical step in angiogenesis.[7]
Table 3: Representative Data for HUVEC Migration Assay
| This compound (µM) | % Inhibition of VEGF-A-induced Migration (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 6.1 |
| 0.01 | 22.5 ± 5.5 |
| 0.1 | 55.8 ± 6.8 |
| 1 | 90.1 ± 4.9 |
| 10 | 95.4 ± 3.7 |
Protocol 3: Transwell Migration Assay (Boyden Chamber)
Procedure:
-
Insert Preparation: Coat Transwell inserts (8 µm pores) with an extracellular matrix protein like fibronectin.[1]
-
Cell Preparation: Serum-starve HUVECs for 4-6 hours. Resuspend the cells in serum-free medium containing various concentrations of this compound.[1]
-
Assay Setup: Place the Transwell inserts into a 24-well plate. Add a chemoattractant (e.g., VEGF-A) to the lower chamber. Add the HUVEC suspension to the upper chamber.[1]
-
Incubation: Incubate for 4-6 hours at 37°C.[1]
-
Quantification: Remove non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface with crystal violet.[1] Elute the dye and measure absorbance, or count the migrated cells.
C. Inhibition of Tube Formation
This assay assesses the ability of endothelial cells to form capillary-like structures.[1][8]
Table 4: Representative Data for HUVEC Tube Formation Assay
| This compound (µM) | Total Tube Length (% of Control) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 8.2 |
| 0.01 | 78.3 ± 7.5 |
| 0.1 | 42.1 ± 6.9 |
| 1 | 15.6 ± 4.1 |
| 10 | 5.2 ± 2.8 |
Protocol 4: Tube Formation Assay
Procedure:
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[8]
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing the desired concentrations of this compound. Seed the cells onto the solidified matrix.[1]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.[4]
Phase 3: Target Validation by Western Blotting
To confirm that this compound is acting on its intended target, a western blot for the phosphorylated (activated) form of VEGFR-2 is recommended.
Table 5: Representative Data for p-VEGFR-2 Western Blot Analysis
| This compound (µM) | p-VEGFR-2 (Tyr1175) / Total VEGFR-2 Ratio (Normalized to Control) |
| 0 (Vehicle Control) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.45 |
| 1 | 0.12 |
| 10 | 0.05 |
Protocol 5: Western Blot for p-VEGFR-2
Procedure:
-
Cell Treatment: Grow HUVECs to 80-90% confluency and serum-starve for 4-6 hours. Pre-treat with this compound for 2-24 hours.[4]
-
Stimulation: Stimulate with VEGF-A (e.g., 25 ng/mL) for 5-10 minutes.[4]
-
Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting:
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for optimizing this compound concentration.
Conclusion
By following this structured approach, researchers can confidently determine the optimal concentration of this compound for their specific HUVEC-based experiments. This ensures that the observed effects are due to the specific inhibition of the VEGFR-2 signaling pathway and not a result of cellular toxicity, leading to more reliable and reproducible data in the study of angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for VEGFR-2 Inhibition in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1] In pathological conditions, particularly in cancer, tumor growth and metastasis are highly dependent on angiogenesis.[1] The VEGF/VEGFR-2 signaling pathway is a critical driver of tumor-associated neovascularization. Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology to disrupt the tumor blood supply, thereby impeding its growth and spread.
Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a prominent class of anti-cancer drugs.[1] These inhibitors prevent the autophosphorylation of the receptor, which is the initial step in the signaling cascade that promotes endothelial cell proliferation, migration, and survival.
This document provides detailed application notes and protocols for the in vivo evaluation of a representative VEGFR-2 inhibitor in animal models. As specific public information for a compound designated "VEGFR-2-IN-29" is unavailable, the following protocols are based on well-characterized VEGFR-2 inhibitors, such as Sorafenib and Vandetanib, to serve as a comprehensive guide for preclinical research.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized VEGFR-2 inhibitors in murine models. This information can serve as a valuable reference for designing in vivo efficacy and pharmacokinetic studies.
Table 1: In Vivo Efficacy of Representative VEGFR-2 Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| Sorafenib | Hepatocellular Carcinoma | HLE xenografts | 25 mg/kg, daily (oral) | 49.3% | [2] |
| Sorafenib | Hepatocellular Carcinoma | Patient-derived xenografts | 50 mg/kg, daily (oral) | 85% | [3] |
| Sorafenib | Pancreatic Islet Cell Tumor | Rip1Tag2 transgenic mice | Not specified | 98.6% reduction in tumor size | [4] |
| Vandetanib | Anaplastic Thyroid Carcinoma | Hth83 & 8505C xenografts | 50 mg/kg, daily (oral) | Significant reduction in tumor volume | [5] |
| Vandetanib | Colon Cancer | HT-29 xenografts | 12.5 & 25 mg/kg, daily (oral) | Dose-dependent tumor growth inhibition | [6] |
| DC101 | Esophageal Adenocarcinoma | EAC xenografts | 40 mg/kg, twice a week (i.p.) | Significant delay in tumor growth | [7] |
Table 2: Pharmacokinetic Parameters of Representative VEGFR-2 Inhibitors in Mice
| Inhibitor | Dose & Route | Cmax (µM) | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (%) | Citation |
| Sorafenib | Not specified (oral) | - | 1 (plasma) | 6 (plasma) | 92% | [8][9] |
| Vandetanib | 15 mg/kg/day (oral) | 3.3 (steady state) | 6 | ~19 days (in humans) | - | [10][11] |
| DC101 | Not specified | - | - | - | - |
Note: Pharmacokinetic parameters can vary significantly based on the mouse strain, formulation, and analytical methods used.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 on endothelial cells initiates receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways are fundamental for promoting endothelial cell proliferation, migration, survival, and permeability, which are all critical processes in angiogenesis. Small molecule inhibitors of VEGFR-2 typically act by competing with ATP at its binding site within the kinase domain, thus blocking receptor autophosphorylation and all subsequent downstream signaling events.
References
- 1. Sorafenib metabolism, transport, and enterohepatic recycling: physiologically based modeling and simulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib Inhibits Tumor Growth and Improves Survival in a Transgenic Mouse Model of Pancreatic Islet Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-2-IN-29 in Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell migration is a cornerstone of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological events, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1] A key regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase primarily expressed on endothelial cells.[1][2][3] Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, survival, and migration.[2][3][4]
The signaling pathways activated by VEGFR-2 are critical for cell motility and include the PI3K/Akt, PLCγ/PKC, and p38 MAPK pathways.[2][4][5][6] These pathways orchestrate the complex cytoskeletal rearrangements and focal adhesion dynamics necessary for directed cell movement. Given its central role in angiogenesis, VEGFR-2 has become a prime target for therapeutic intervention in diseases characterized by excessive blood vessel formation.[7]
VEGFR-2-IN-29 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor, this compound is expected to inhibit VEGF-induced autophosphorylation and subsequent downstream signaling, thereby impeding endothelial cell migration and angiogenesis. These application notes provide detailed protocols for evaluating the efficacy of this compound in two standard in vitro endothelial cell migration assays: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.
VEGFR-2 Signaling Pathway in Endothelial Cell Migration
The binding of VEGF-A to VEGFR-2 triggers a complex signaling network that is essential for endothelial cell migration. Upon ligand binding, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating multiple downstream cascades. Key pathways include:
-
PLCγ-PKC-ERK Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the activation of Protein Kinase C (PKC) and the Extracellular signal-Regulated Kinase (ERK), which are involved in cell proliferation and migration.
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and also contributes to cell migration.[4]
-
p38 MAPK Pathway: This pathway is particularly important for actin polymerization, a critical step in the formation of cellular protrusions required for cell movement.[4]
-
FAK/Paxillin Pathway: Focal Adhesion Kinase (FAK) and paxillin are key components of focal adhesions, which provide traction for migrating cells. Their activity is modulated by VEGFR-2 signaling.[1]
Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for in vitro angiogenesis assays.
-
Culture Medium: Endothelial Cell Growth Medium (EGM) supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. For experiments, use HUVECs between passages 3 and 7.
Scratch (Wound Healing) Assay
This assay measures two-dimensional cell migration.[8][9]
-
Cell Seeding: Seed HUVECs into a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 10^4 cells per well).[10]
-
Serum Starvation (Optional): Once confluent, replace the growth medium with a low-serum medium (e.g., EGM with 1% FBS) and incubate overnight. This helps to synchronize the cells and reduce basal migration.[10]
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[10][11] It is important to be consistent with the pressure and angle to ensure uniform scratch widths.
-
Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove any detached cells and debris.[10]
-
Treatment: Replace the PBS with a low-serum medium containing a stimulant (e.g., 20 ng/mL VEGF) and the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[11]
-
Mark the location of the images to ensure the same field is captured at later time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).[10]
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
The percentage of wound closure can be calculated as follows: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] * 100
-
Transwell (Boyden Chamber) Assay
This assay measures chemotactic cell migration through a porous membrane.[12][13]
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with a suitable pore size for endothelial cells (typically 8 µm).
-
The underside of the inserts can be coated with an extracellular matrix protein like fibronectin (10 µg/mL in PBS) for 1 hour at 37°C to promote cell adhesion. Wash the inserts once with PBS.
-
-
Cell Culture and Starvation:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the HUVECs in a basal medium (e.g., EBM) with 0.5% FBS for 4-6 hours prior to the assay.
-
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add 600 µL of basal medium with 0.5% FBS.
-
Add the chemoattractant, recombinant human VEGF (e.g., 20 ng/mL), to the designated wells.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells containing VEGF.
-
-
Cell Seeding:
-
Detach the serum-starved HUVECs with trypsin-EDTA, neutralize, and resuspend them in basal medium with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[13]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[13]
-
Fix the migrated cells on the lower surface of the membrane by incubating the inserts in cold methanol for 20 minutes at room temperature.
-
Allow the membrane to air dry.
-
Stain the cells with a solution such as Crystal Violet (0.5%) for 20 minutes.
-
Wash the inserts thoroughly with distilled water to remove excess stain.
-
Once dry, view and count the stained cells under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Data Presentation
The following tables represent expected data from the described assays, demonstrating the inhibitory effect of this compound on VEGF-induced endothelial cell migration.
Table 1: Effect of this compound on HUVEC Migration in the Scratch Assay
| Treatment Group | Concentration | Mean Wound Closure at 16h (%) | Standard Deviation | P-value vs. VEGF Control |
| Vehicle Control | - | 15.2 | ± 2.1 | < 0.001 |
| VEGF (20 ng/mL) | - | 85.6 | ± 5.3 | - |
| This compound | 10 nM | 62.4 | ± 4.8 | < 0.05 |
| 50 nM | 38.1 | ± 3.9 | < 0.01 | |
| 100 nM | 20.5 | ± 2.5 | < 0.001 |
Table 2: Effect of this compound on HUVEC Migration in the Transwell Assay
| Treatment Group | Concentration | Mean Number of Migrated Cells | Standard Deviation | P-value vs. VEGF Control |
| Vehicle Control | - | 45 | ± 8 | < 0.001 |
| VEGF (20 ng/mL) | - | 258 | ± 22 | - |
| This compound | 10 nM | 185 | ± 15 | < 0.05 |
| 50 nM | 112 | ± 11 | < 0.01 | |
| 100 nM | 68 | ± 9 | < 0.001 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background migration in control wells | High serum concentration in starvation medium. | Reduce serum concentration to 0.1-0.5% FBS or use serum-free medium. |
| Cells are not fully synchronized. | Increase starvation time. | |
| Inconsistent scratch width | Inconsistent pressure or angle when making the scratch. | Use a consistent technique or a dedicated scratch-making tool. |
| Cells detaching from the plate | Harsh washing steps. | Wash gently with PBS. |
| Cell monolayer is not fully confluent. | Ensure a fully confluent monolayer before starting the assay. | |
| Low migration in response to VEGF | Low bioactivity of VEGF. | Use a fresh batch of VEGF and test its activity. |
| Cells are of a high passage number. | Use low passage number cells (3-7). | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure accurate cell counting and even seeding. |
| Uneven coating of Transwell inserts. | Ensure the entire surface of the insert is coated. |
These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool to investigate the role of VEGFR-2 in endothelial cell migration. The provided methodologies can be adapted and optimized for specific experimental needs and cell types.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. mdpi.com [mdpi.com]
- 8. Angiogenesis Assays [sigmaaldrich.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of IC50 Value for VEGFR-2-IN-29
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the half-maximal inhibitory concentration (IC50) for the novel inhibitor, VEGFR-2-IN-29, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Upregulation of the VEGFR-2 signaling pathway is critically involved in tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[2] Consequently, VEGFR-2 has become a prime target for the development of anti-cancer therapeutics.[3][4] The IC50 value is a key metric for quantifying the potency of a drug candidate, representing the concentration of the inhibitor required to reduce the activity of a specific target, in this case, VEGFR-2, by 50%.[5]
The determination of a reliable and reproducible IC50 value is crucial for the preclinical evaluation of any potential drug.[6] This document outlines the detailed protocols for both biochemical and cell-based assays to accurately measure the IC50 of this compound.
Data Presentation
The potency of a VEGFR-2 inhibitor can be assessed at both the enzymatic and cellular levels. The following table summarizes representative IC50 values for known VEGFR-2 inhibitors, providing a comparative context for the evaluation of this compound. It is important to note that IC50 values can vary depending on the assay conditions and the cell line used.[5]
| Compound | Target | Assay Type | Cell Line | Reported IC50 (µM) |
| This compound | VEGFR-2 | Biochemical Kinase Assay | - | To be determined |
| This compound | VEGFR-2 | Cell-Based Proliferation Assay | HUVEC | To be determined |
| This compound | VEGFR-2 | Cell-Based Proliferation Assay | HepG2 | To be determined |
| Sorafenib | VEGFR-2 | Cell-Based Proliferation Assay | HepG-2 | 7.31[5] |
| Sunitinib | VEGFR-2 | Cell-Based Proliferation Assay | HepG-2 | 2.23[5] |
| Compound 6 | VEGFR-2 | Biochemical Kinase Assay | - | 0.06083[7] |
| Compound 23j | VEGFR-2 | Biochemical Kinase Assay | - | 0.0037[8] |
Experimental Protocols
In-vitro VEGFR-2 Kinase Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of isolated recombinant human VEGFR-2.[6]
Materials:
-
Recombinant Human VEGFR-2 enzyme
-
This compound
-
Suitable substrate (e.g., Poly-(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
DMSO (for inhibitor dilution)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range could be from 1 nM to 100 µM.
-
Reagent Preparation: Dilute the recombinant VEGFR-2 enzyme and the substrate in the kinase buffer to their optimal concentrations. Prepare the ATP solution in the kinase buffer at a concentration close to its Km value for VEGFR-2.
-
Assay Reaction:
-
To each well of the microplate, add the kinase buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the diluted VEGFR-2 enzyme and pre-incubate for 15-20 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection reagent and a microplate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the positive control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.[6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines endogenously expressing VEGFR-2.
-
Cell culture medium and serum.
-
This compound.
-
Recombinant Human VEGF-A.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2.
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Plating: Culture HUVECs in a 6-well plate and allow them to reach 70-80% confluency.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 12-24 hours.[2]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound (or vehicle control) for 1-2 hours.[2]
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[2]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[2]
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2) overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody and a loading control (e.g., β-actin).[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cells that are dependent on VEGFR-2 signaling.[2][5]
Materials:
-
HUVECs or other suitable cancer cell lines (e.g., HepG2, MCF-7).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an optimal density and incubate overnight.[5]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours.[2]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-2-IN-29 in Tumor Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of tumor angiogenesis.[1][3] VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells, mediates endothelial cell proliferation, migration, and survival upon binding to its ligand, VEGF-A.[1][3][4] Consequently, inhibiting the VEGFR-2 signaling cascade is a key therapeutic strategy in oncology.[2][5]
VEGFR-2-IN-29 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide detailed protocols for utilizing this compound to study tumor angiogenesis in both in vitro and in vivo models. The following sections describe the mechanism of action, provide quantitative data for representative VEGFR-2 inhibitors, and outline experimental procedures and data analysis techniques.
Mechanism of Action
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][6] This activation initiates a cascade of downstream signaling pathways crucial for angiogenesis:
-
Proliferation: The PLCγ-PKC-Raf-MEK-MAPK pathway is a major signaling cascade that promotes endothelial cell proliferation.
-
Survival: The PI3K/Akt signaling pathway is critical for promoting endothelial cell survival and preventing apoptosis.
-
Migration: The activation of focal adhesion kinase (FAK) and the p38 MAPK pathway, among others, is involved in the complex process of endothelial cell migration.
This compound is designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the initiation of these downstream signaling events, ultimately leading to the inhibition of angiogenesis.[2][7]
Data Presentation
The following tables summarize the reported in vitro activities of well-characterized VEGFR-2 inhibitors—Sunitinib, Sorafenib, and Axitinib—on Human Umbilical Vein Endothelial Cells (HUVECs), a commonly used model for studying angiogenesis. This data serves as a reference for the expected potency of selective VEGFR-2 inhibitors like this compound.
Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation
| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration |
| Sunitinib | VEGFR-2 | Kinase Assay | - | 80 nM |
| VEGFR-2 Phosphorylation | Cellular Assay | HUVEC | 10 nM | |
| Proliferation (VEGF-induced) | MTT Assay | HUVEC | 40 nM | |
| Sorafenib | VEGFR-2 | Kinase Assay | - | 90 nM |
| Proliferation | MTT Assay | HUVEC | 1.53 µM | |
| Axitinib | VEGFR-2 | Kinase Assay | - | 0.2 nM |
| Proliferation | MTS Assay | HUVEC | ~0.3 µM |
Table 2: Inhibition of Endothelial Cell Migration and Tube Formation
| Compound | Assay Type | Cell Line | IC50 / Effective Concentration |
| Sunitinib | Migration (VEGF-induced) | HUVEC | 50 nM |
| Tube Formation | HUVEC | 100 nM | |
| Sorafenib | Migration | HUVEC | 1 µM |
| Axitinib | Migration (VEGF-induced) | HUVEC | 0.1 nM |
Experimental Protocols
In Vitro Assays
1. VEGFR-2 Kinase Inhibition Assay
This assay biochemically quantifies the ability of this compound to inhibit the kinase activity of purified recombinant VEGFR-2.
-
Materials: Recombinant VEGFR-2, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer, 96-well plates, plate reader.
-
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add recombinant VEGFR-2 to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Lance®, or ELISA-based).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
2. Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the effect of this compound on VEGF-induced endothelial cell proliferation.
-
Materials: HUVECs, endothelial cell growth medium (EGM), fetal bovine serum (FBS), VEGF-A, this compound, MTS or MTT reagent, 96-well plates, plate reader.
-
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL).[8]
-
Incubate for 48-72 hours.[8]
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.[8]
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the data to the vehicle control (100% proliferation) and calculate the IC50 value.
-
3. Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit VEGF-induced endothelial cell migration.
-
Materials: HUVECs, transwell inserts (e.g., 8 µm pore size), VEGF-A, this compound, serum-free medium, crystal violet stain.
-
Protocol:
-
Coat the transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or gelatin).
-
Resuspend HUVECs in serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the transwell inserts.
-
Add medium containing VEGF-A to the lower chamber as a chemoattractant.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
4. Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials: HUVECs, Matrigel® or similar basement membrane extract, VEGF-A, this compound, 96-well plates.
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel® and allow it to solidify.
-
Resuspend HUVECs in a low-serum medium containing various concentrations of this compound and VEGF-A.
-
Seed the cells onto the Matrigel®.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
In Vivo Tumor Xenograft Model
This model assesses the in vivo efficacy of this compound in inhibiting tumor growth by targeting tumor angiogenesis.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells (e.g., A549, HT-29), Matrigel®, this compound, vehicle solution, calipers.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel® into the flank of the mice.[9]
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers and calculating tumor volume (Volume = (Length x Width²)/2).[9]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Perform immunohistochemical (IHC) analysis on tumor sections to assess microvessel density (using CD31 staining), cell proliferation (Ki-67), and apoptosis (cleaved caspase-3).[9]
-
Visualizations
Signaling Pathways
Caption: VEGFR-2 signaling pathways and the inhibitory action of this compound.
Experimental Workflows
Caption: General workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo tumor xenograft studies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Inhibitory Effect of VEGFR-2-IN-29 on VEGFR-2 Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a central regulator of angiogenesis, the process of forming new blood vessels.[1][2] Upon binding to its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[1][3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.[4] Dysregulation of VEGFR-2 signaling is a key factor in various pathologies, particularly in cancer, where it promotes tumor angiogenesis, growth, and metastasis.[2]
VEGFR-2-IN-29 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. Like many other small-molecule VEGFR-2 inhibitors, it is predicted to function by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.[5][6] Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by directly measuring the phosphorylation status of VEGFR-2.
This document provides a detailed protocol for performing a Western blot to analyze the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound in a relevant cell line.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for assessing the inhibitory effect of this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Western Blot Workflow for p-VEGFR-2 Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a highly recommended cell line as they endogenously express high levels of VEGFR-2.[1][7]
-
Culture Conditions: Culture HUVECs in EGM-2 medium, supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Plate HUVECs in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the desired confluency is reached, aspirate the growth medium, wash the cells with Phosphate-Buffered Saline (PBS), and replace it with a serum-free basal medium for 4-6 hours. This step is crucial to reduce basal levels of receptor phosphorylation.[7]
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in the serum-free medium to achieve the desired final concentrations for a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM).[7] A vehicle control (DMSO only) must be included.
-
Remove the starvation medium and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours).
-
-
VEGF Stimulation:
Cell Lysis and Protein Quantification
-
Lysis:
-
After stimulation, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer per well, supplemented with a cocktail of protease and phosphatase inhibitors.[7][8]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]
-
Carefully collect the supernatant, which contains the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples using the lysis buffer to ensure equal loading in the subsequent steps.[7]
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Prepare samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Use antibodies for:
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[1]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Presentation and Analysis
The results of the Western blot should be quantified using densitometry software (e.g., ImageJ). The intensity of the p-VEGFR-2 band should be normalized to the intensity of the total VEGFR-2 band for each condition. Subsequently, these values should be normalized to the loading control (β-actin or GAPDH). The final normalized values for the inhibitor-treated samples are typically expressed as a percentage of the VEGF-stimulated control (vehicle-treated).
The quantitative data can be summarized in a table for clear comparison of the dose-dependent inhibitory effect of this compound.
| Treatment Concentration (nM) | VEGF-A (50 ng/mL) | Normalized p-VEGFR-2 / Total VEGFR-2 Ratio | % Inhibition (Relative to Vehicle Control) |
| 0 (No VEGF) | - | Value | N/A |
| 0 (Vehicle) | + | 1.00 | 0% |
| 0.1 | + | Value | Value |
| 1 | + | Value | Value |
| 10 | + | Value | Value |
| 100 | + | Value | Value |
| 1000 | + | Value | Value |
Table 1: Representative data table for quantifying the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-VEGFR-2 to evaluate the inhibitory activity of this compound. Following these detailed steps will enable researchers to generate reliable and reproducible data, which is essential for understanding the efficacy of novel anti-angiogenic compounds and advancing drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for VEGFR-2-IN-29 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of VEGFR-2-IN-29, a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in a xenograft mouse model. The following protocols are based on established methodologies for studying anti-angiogenic compounds in vivo and are intended to serve as a detailed framework for efficacy studies.
Introduction to VEGFR-2 Inhibition in Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a pivotal mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1] In the context of oncology, the VEGF/VEGFR-2 signaling pathway is frequently upregulated, promoting the vascularization of tumors, which is essential for their growth, survival, and metastasis.[1][2] Inhibition of VEGFR-2 signaling is a clinically validated strategy to disrupt the tumor blood supply, thereby impeding tumor progression.[2][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[2] Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, represent a fundamental preclinical tool to assess the anti-tumor efficacy of novel VEGFR-2 inhibitors like this compound.[4]
Quantitative Data Summary
The following table summarizes representative data from a hypothetical study evaluating this compound in a human colon cancer (e.g., HCT116) xenograft model.[5] It is crucial to note that optimal dosing and treatment schedules for this compound must be determined empirically for each specific tumor model.
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 105 ± 8 | 1250 ± 110 | - |
| This compound (10 mg/kg) | 10 | 102 ± 7 | 850 ± 95 | 32 |
| This compound (30 mg/kg) | 10 | 108 ± 9 | 450 ± 60 | 64 |
| Positive Control (e.g., Fruquintinib) | 10 | 106 ± 8 | 400 ± 55 | 68 |
Experimental Protocols
Cell Culture and Xenograft Implantation
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, can improve tumor take and growth)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)[7][8]
-
Syringes (1 mL) and needles (27-30 gauge)[7]
-
Digital calipers
Procedure:
-
Culture human tumor cells in complete medium until they reach 70-80% confluency.[7]
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using Trypan Blue exclusion.[7]
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.[7][9]
-
Monitor the mice regularly for tumor formation. Once tumors become palpable, begin measuring tumor volume twice or three times weekly using digital calipers.[10][11]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7][11]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[12]
Formulation and Administration of this compound
This protocol outlines the preparation and administration of the investigational compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution containing DMSO, PEG300, and Tween 80)
-
Dosing syringes and needles appropriate for the chosen route of administration.
Procedure:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound for each dosing group based on the mean body weight of the mice in that group.
-
Prepare a stock solution of this compound in the vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.
-
Administer this compound to the mice via the predetermined route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection).[13][14] The choice of administration route depends on the pharmacokinetic properties of the compound.
-
Treat the control group with the vehicle solution only.
-
Administer the treatment daily or according to the optimized schedule for the duration of the study (e.g., 21 days).
Efficacy Evaluation and Endpoint Criteria
This protocol details the monitoring of treatment efficacy and the criteria for study termination.
Materials:
-
Digital calipers
-
Analytical balance
Procedure:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.[10]
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.[12]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Optional: Process tumor tissue for further analysis, such as immunohistochemistry (to assess microvessel density using CD31 staining) or Western blotting (to confirm target engagement by measuring phosphorylated VEGFR-2 levels).
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.math.duke.edu [sites.math.duke.edu]
- 13. cea.unizar.es [cea.unizar.es]
- 14. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for In Vivo Administration of VEGFR-2-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1][2][3] Small molecule inhibitors targeting the kinase activity of VEGFR-2 are a promising class of anti-cancer therapeutics.[1][4][5] VEGFR-2-IN-29 is a potent and selective inhibitor of VEGFR-2, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. These application notes provide detailed protocols for the in vivo administration of this compound to support efficacy and pharmacokinetic studies.
Due to the nature of many kinase inhibitors, this compound is expected to have low aqueous solubility.[6] Therefore, appropriate formulation is crucial for achieving desired exposure and efficacy in animal models. The following protocols are based on established methodologies for administering poorly soluble compounds in vivo.
Data Presentation
The following table summarizes representative quantitative data for this compound from typical in vivo efficacy studies in xenograft mouse models.
| Parameter | Intraperitoneal (IP) Administration | Oral Gavage (PO) Administration | Intravenous (IV) Administration |
| Dosage | 25 mg/kg | 50 mg/kg | 5 mg/kg |
| Dosing Schedule | Once daily (QD) | Once daily (QD) | Twice weekly (BIW) |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5% DMSO, 95% Saline |
| Tumor Growth Inhibition (TGI) | > 85% | > 80% | > 90% |
| Maximum Tolerated Dose (MTD) | 50 mg/kg | 100 mg/kg | 10 mg/kg |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
This protocol is suitable for achieving systemic exposure of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.
-
-
Preparation of Formulation Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
For 1 mL of vehicle, this corresponds to:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
-
Preparation of Dosing Solution:
-
Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and sonication can be used.[6][7]
-
-
Administration:
-
Administer the freshly prepared formulation to the animal via intraperitoneal injection using an appropriate gauge needle (e.g., 27G).
-
The typical injection volume for a mouse is 10 mL/kg.
-
Protocol 2: Oral Gavage (PO) Administration
This protocol is used for evaluating the oral bioavailability and efficacy of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Oral gavage needles
Procedure:
-
Preparation of SBE-β-CD Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or water. Stir until fully dissolved.
-
-
Preparation of Dosing Formulation:
-
Weigh the required amount of this compound.
-
First, dissolve the compound in DMSO (e.g., to 10% of the final volume).
-
Add the SBE-β-CD solution to the DMSO-drug mixture to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex or sonicate until a uniform suspension or solution is formed.[7]
-
-
Administration:
-
Administer the formulation to the animal using a proper size oral gavage needle.
-
The typical administration volume for a mouse is 5-10 mL/kg.
-
Protocol 3: Intravenous (IV) Injection
This protocol is used for pharmacokinetic studies and to achieve rapid and complete systemic exposure.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Preparation of Dosing Solution:
-
Due to the potential for precipitation, the final concentration of DMSO should be kept as low as possible (typically ≤5%).
-
Dissolve this compound in DMSO to create a stock solution.
-
Slowly add sterile saline to the DMSO stock solution while vortexing to achieve the final desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Ensure the final solution is clear before administration. If precipitation is observed, the formulation may need further optimization, such as the inclusion of a co-solvent or surfactant.
-
-
Administration:
-
Administer the freshly prepared solution via intravenous injection, typically into the tail vein of the mouse.
-
The typical injection volume for a mouse is 5-10 mL/kg.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VEGFR-2-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
VEGFR-2-IN-29 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, inhibitors like this compound can block downstream signaling pathways, thereby inhibiting the proliferation, migration, and survival of endothelial cells. These application notes provide detailed protocols for assessing the efficacy of this compound in sensitive cell lines.
Mechanism of Action
This compound is a selective inhibitor of VEGFR-2 with a reported IC50 of 16.5 nM.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt and PLCγ/MAPK pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival. This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent activation of these downstream signaling cascades.
Sensitive Cell Lines
While specific data for cell lines most sensitive to this compound is not extensively published, various endothelial and cancer cell lines are known to be responsive to VEGFR-2 inhibition and are suitable for screening this compound. The selection of a cell line should be guided by the expression levels of VEGFR-2.
Table 1: Commonly Used Cell Lines for Evaluating VEGFR-2 Inhibitors
| Cell Line | Type | Rationale for Use |
| HUVEC | Human Umbilical Vein Endothelial Cells | Primary endothelial cells that are a standard model for angiogenesis studies. |
| HCT-116 | Human Colon Carcinoma | Expresses VEGFR-2 and is a common model for colon cancer.[2] |
| HepG2 | Human Hepatocellular Carcinoma | A well-characterized liver cancer cell line used in cytotoxicity assays for VEGFR-2 inhibitors. |
| MCF-7 | Human Breast Adenocarcinoma | Commonly used breast cancer cell line to assess anti-proliferative activity. |
| MDA-MB-231 | Human Breast Adenocarcinoma | Another breast cancer cell line often used in cytotoxicity and VEGFR-2 inhibition assays.[3] |
| SW480 | Human Colon Adenocarcinoma | A moderately differentiated colon cancer cell line.[2] |
| HT29 | Human Colon Adenocarcinoma | A well-differentiated colon cancer cell line.[2][3] |
| A549 | Human Lung Carcinoma | A common model for non-small cell lung cancer. |
| PC3 | Human Prostate Adenocarcinoma | A prostate cancer cell line used for evaluating anti-cancer compounds. |
| SH-SY5Y | Human Neuroblastoma | This cell line has been shown to express both VEGFR1 and VEGFR2. |
Quantitative Data Summary
The following table summarizes representative IC50 values for various VEGFR-2 inhibitors against different cell lines. This data can serve as a reference for expected potency when evaluating this compound.
Table 2: Representative IC50 Values of Various VEGFR-2 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Compound 4b | MDA-MB-231 | 3.52 | [3] |
| Compound 4d | MDA-MB-231 | 1.21 | [3] |
| Sorafenib | MDA-MB-231 | 1.18 | [3] |
| Compound 23j | HepG2 | 3.7 (nM) | [4] |
| Compound 6 | HCT-116 | 9.3 | [2] |
| Compound 6 | HepG2 | 7.8 | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell proliferation.
Materials:
-
VEGFR-2 expressing cells (e.g., HUVEC, HCT-116, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol is used to confirm the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
HUVECs or other suitable endothelial cells
-
Serum-free basal medium
-
This compound stock solution (in DMSO)
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., pTyr1175), anti-total-VEGFR-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
Protocol 3: Endothelial Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound stock solution (in DMSO)
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or a vehicle control.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified basement membrane extract.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for VEGFR-2 Phosphorylation.
Caption: Endothelial Tube Formation Assay Workflow.
References
Application of VEGFR-2-IN-29 in 3D Spheroid Culture: A Detailed Guide for Researchers
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research and drug development compared to traditional 2D cell cultures. These models better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and signaling molecules. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] VEGFR-2-IN-29, as a potent and selective inhibitor of VEGFR-2, presents a promising therapeutic agent for cancer treatment. This document provides detailed application notes and protocols for utilizing this compound in 3D spheroid culture systems to evaluate its anti-angiogenic and anti-tumor efficacy.
Mechanism of Action: VEGFR-2 Signaling
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[1][4] this compound is a small molecule inhibitor that typically functions by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent downstream signaling.[2][5] This inhibition of VEGFR-2 signaling ultimately leads to a reduction in angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.
Application Notes
This compound is a valuable tool for studying the role of angiogenesis in tumor progression and for evaluating the efficacy of anti-angiogenic therapies in a 3D context.
1. Mono-culture Tumor Spheroids:
-
Purpose: To assess the direct effect of this compound on the viability and growth of tumor spheroids. Some tumor cells express VEGFR-2, and its inhibition may have a direct anti-proliferative effect.
-
Cell Lines: A variety of cancer cell lines can be used, such as human colon cancer cells (HT-29), human lung cancer cells (A549), or human breast cancer cells (MCF7).[6]
-
Expected Outcome: Treatment with this compound may lead to a dose-dependent decrease in spheroid size and viability.
2. Co-culture Spheroids (Tumor Cells and Endothelial Cells):
-
Purpose: To model the tumor microenvironment more accurately and to specifically assess the anti-angiogenic effects of this compound. Endothelial cells (e.g., HUVECs) co-cultured with tumor cells will form vascular-like networks within or around the spheroid.
-
Cell Lines: Tumor cells (as above) and Human Umbilical Vein Endothelial Cells (HUVECs).
-
Expected Outcome: this compound is expected to inhibit the formation of endothelial cell sprouts and networks in a dose-dependent manner, thereby affecting the growth and integrity of the co-culture spheroids.
3. Sprouting Angiogenesis Assay:
-
Purpose: To specifically quantify the anti-angiogenic effect of this compound. Endothelial cell spheroids are embedded in an extracellular matrix (e.g., Matrigel or collagen I), and the formation of sprouts in response to pro-angiogenic factors is measured.[7]
-
Cell Lines: HUVECs or other endothelial cell lines.
-
Expected Outcome: A significant, dose-dependent reduction in the number and length of endothelial sprouts.
Experimental Protocols
Protocol 1: Formation of Mono-culture Tumor Spheroids
Materials:
-
Cancer cell line of choice (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5a with 10% FBS)[6]
-
96-well ultra-low attachment (ULA) round-bottom plates[8]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 1,000 to 5,000 cells per well).[8]
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Spheroids will typically form within 24-72 hours.[8] Monitor their formation and morphology daily using an inverted microscope.
Protocol 2: Treatment of Spheroids with this compound and Viability Assessment
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Luminometer
Procedure:
-
After 3-4 days of spheroid formation, prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells containing the spheroids (the final volume will be 200 µL).[8] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Visually assess the spheroids for changes in morphology and size using an inverted microscope and capture images.
-
For viability assessment, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate-reading luminometer.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. Three-dimensional Angiogenesis Assay System using Co-culture Spheroids Formed by Endothelial Colony Forming Cells and Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of VEGFR-2-IN-29 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving VEGFR-2-IN-29. The following content addresses potential off-target effects, provides quantitative data for similar compounds, details experimental protocols, and offers solutions to common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the known or likely off-target effects of this compound?
Due to the conserved nature of the ATP-binding site within the kinome, small molecule inhibitors like this compound can exhibit activity against kinases other than their primary target. While a comprehensive kinome scan for this compound is not publicly available, data from structurally similar compounds and the broader class of VEGFR-2 inhibitors suggest likely off-target activities. A close analog, VEGFR-2-IN-30, has been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1) in addition to VEGFR-2. Therefore, it is crucial to consider these potential off-target effects when interpreting experimental results.
Q2: My results with this compound in a cancer cell line are not consistent with pure VEGFR-2 inhibition. What could be the cause?
Discrepancies between expected and observed results can arise from several factors:
-
Off-Target Kinase Inhibition: The observed phenotype may be a consequence of the inhibitor acting on other kinases such as PDGFR, EGFR, or FGFR, which can also play significant roles in cancer cell proliferation and survival.
-
Cell Line Specificity: The expression levels of VEGFR-2 and potential off-target kinases can vary significantly between different cancer cell lines, leading to different responses to the inhibitor.
-
Feedback Loop Activation: Inhibition of VEGFR-2 can sometimes lead to the activation of alternative signaling pathways as a compensatory mechanism, complicating the interpretation of results.
Q3: How can I experimentally validate the on-target versus off-target effects of this compound in my cancer cell line?
To dissect the on-target and off-target effects of this compound, a combination of the following approaches is recommended:
-
Western Blot Analysis: Assess the phosphorylation status of VEGFR-2 and key downstream signaling molecules (e.g., PLCγ, ERK, Akt) to confirm on-target engagement. Concurrently, examine the phosphorylation status of suspected off-target kinases (e.g., PDGFR, EGFR, FGFR) and their respective downstream effectors.
-
Use of a Structurally Unrelated VEGFR-2 Inhibitor: Comparing the cellular effects of this compound with another VEGFR-2 inhibitor that has a different chemical scaffold can help distinguish on-target from off-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Approaches: Employ techniques like siRNA or CRISPR/Cas9 to specifically knock down VEGFR-2. If the phenotype of VEGFR-2 knockdown mirrors the effects of this compound treatment, it provides strong evidence for an on-target mechanism.
-
Rescue Experiments: If a specific off-target is suspected, you can attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of that off-target kinase.
Quantitative Data: Kinase Inhibition Profile
While a specific kinase selectivity profile for this compound is not available, the following table summarizes the inhibitory activity of a closely related analog, VEGFR-2-IN-30 , against several key kinases. This data can serve as a valuable reference for potential off-target interactions.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 66 |
| FGFR1 | 82 |
| EGFR | 98 |
| PDGFR | 180 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol outlines a general procedure to determine the IC50 value of an inhibitor against a purified kinase.
Objective: To quantify the potency of this compound against VEGFR-2 and potential off-target kinases in a cell-free system.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, FGFR1, PDGFRβ)
-
Kinase-specific peptide substrate
-
This compound (or other test compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the recombinant kinase and the peptide substrate to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of a compound on the phosphorylation of a target kinase within a cellular context.
Objective: To determine if this compound inhibits the phosphorylation of VEGFR-2 and potential off-target kinases in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
VEGF (Vascular Endothelial Growth Factor) or other relevant growth factors (e.g., FGF, PDGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-FGFR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR-2 activation) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Technical Support Center: Troubleshooting VEGFR-2-IN-29 Insolubility Issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the small molecule inhibitor, VEGFR-2-IN-29. The following information is designed to directly address common issues and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in aqueous buffers like PBS. Why is this happening?
A1: this compound, like many kinase inhibitors, is a hydrophobic molecule.[1][2] This inherent property leads to poor solubility in aqueous solutions. Direct dissolution in buffers such as PBS or saline is generally not feasible and not recommended.[3] To achieve a soluble state for experimental use, an organic solvent or a specific formulation vehicle is typically required.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What can I do to prevent this?
A2: This common phenomenon is known as "crashing out."[2][3] It occurs when the highly concentrated DMSO stock solution is introduced into an aqueous environment, drastically changing the solvent polarity and causing the compound to precipitate. Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[1]
-
Use Intermediate Dilutions: Prepare a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into your aqueous buffer.[4]
-
Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.[1]
-
Gentle Warming: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious as prolonged heating can degrade some compounds.[4]
-
Sonication: Using a water bath sonicator can help to break up fine precipitates and aid in redissolving the compound.[4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: High concentrations of DMSO can be toxic to cells.[6] It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize any solvent-induced artifacts.[4][7][8] Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent itself.[9]
Q4: How should I store my stock solution of this compound in DMSO?
A4: To ensure the stability and integrity of your inhibitor, proper storage is crucial. Once dissolved in high-quality, anhydrous DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[4][7] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5][10]
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume. Poor quality or wet solvent. The compound may require more energy to dissolve. | Ensure you are using a sufficient volume of high-purity, anhydrous DMSO.[5] Try vortexing for an extended period.[4] Use a water bath sonicator to aid dissolution.[5] Gentle warming (37-50°C) can also be effective.[5] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final concentration exceeds the aqueous solubility limit. The dilution method is causing localized supersaturation. The buffer composition (e.g., high salt) is reducing solubility.[11] | Decrease the final working concentration of the inhibitor.[1] Add the DMSO stock to the vortexing aqueous buffer.[1] Prepare intermediate dilutions in DMSO before the final aqueous dilution.[4] Consider using a buffer with a lower salt concentration if your experiment allows. |
| The solution appears cloudy or forms a precipitate over time in the incubator. | The compound has low thermodynamic stability in the aqueous buffer at 37°C. The compound may be degrading. | Reduce the final concentration. Consider using a formulation with a co-solvent or surfactant (see Advanced Solubilization Strategies). For long-term experiments, replenish the media with freshly prepared inhibitor solution more frequently.[12] |
| Inconsistent results between experiments. | Variability in stock solution preparation. Degradation of the stock solution. Incomplete dissolution leading to inaccurate concentrations. | Always prepare fresh dilutions from a single, well-characterized stock solution for each experiment. Ensure the compound is fully dissolved before making dilutions. Store stock solutions properly in single-use aliquots.[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
-
Sterile, low-adsorption microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes.[4]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[5]
-
Gentle Warming (if necessary): If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]
-
Aliquoting and Storage: Once the compound is completely dissolved, dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes. Store at -20°C or -80°C.[4]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm Buffer: Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilutions (Recommended): From your 10 mM stock solution, prepare a series of intermediate dilutions in pure DMSO (e.g., 1 mM, 100 µM).[4]
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the appropriate DMSO stock or intermediate dilution dropwise to achieve the final desired concentration.
-
Rapid Mixing: Immediately after adding the DMSO stock, continue to vortex or pipette the solution vigorously for 30-60 seconds to ensure rapid and uniform dispersion.[2]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
Advanced Solubilization Strategies
For particularly challenging insolubility issues, especially for in vivo studies, more advanced formulation strategies may be necessary.
| Strategy | Description | Commonly Used Excipients |
| Co-solvent Systems | Using a mixture of a primary organic solvent with other water-miscible solvents to improve solubility in the final aqueous dilution.[4][13] | Polyethylene glycol 300 (PEG300), Propylene glycol, Ethanol |
| Surfactants/Emulsifiers | These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[13] | Tween® 80, Cremophor® EL |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their water solubility.[13] | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
Example Formulation for In Vivo Studies:
A common vehicle for administering poorly soluble inhibitors in animal models is a formulation containing a combination of solvents and surfactants. An example formulation could be:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
Note: The optimal formulation will depend on the specific physicochemical properties of the compound and the experimental requirements. It is crucial to test the stability and tolerability of any new formulation.
Visualizing Experimental Workflows and Biological Pathways
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound insolubility.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that are critical for angiogenesis.[14][15][16][17] Understanding this pathway is essential for contextualizing the mechanism of action of this compound.
Caption: Key downstream signaling pathways activated by VEGFR-2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VEGFR-2-IN-29 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for VEGFR-2-IN-29 to achieve maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: The optimal incubation time for this compound is highly dependent on the specific assay being performed. For initial experiments, we recommend starting with the general guidelines for VEGFR-2 inhibitors and then optimizing for your specific cell line and experimental conditions.
-
For short-term signaling studies (e.g., Western blot for p-VEGFR-2): A pre-incubation time of 1 to 2 hours with this compound before stimulation with VEGF is a common starting point.[1] The peak of VEGFR-2 phosphorylation after VEGF stimulation is often transient, typically occurring within 5-15 minutes.
-
For long-term functional assays (e.g., cell proliferation, viability, migration, or tube formation): An incubation period of 24 to 72 hours is generally recommended to observe a significant effect.[1][2][3] The exact duration should be adapted to the doubling time of your specific cell line.
Q2: How do I determine the optimal incubation time for my specific experiment?
A2: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points. For example, in a cell proliferation assay, you might measure cell viability at 24, 48, and 72 hours.
Q3: My this compound treatment is not showing any effect. What are the potential issues related to incubation time?
A3: If you are not observing an effect, consider the following:
-
Insufficient Incubation Time: For functional assays like proliferation, the incubation time may be too short for the inhibitor to exert its effect. Consider extending the incubation period.
-
Inhibitor Instability: For long-term experiments, the inhibitor may degrade in the culture medium over time. It may be necessary to refresh the medium with a new compound at regular intervals.
-
Incorrect Timing for Signaling Studies: In phosphorylation assays, the time between inhibitor pre-incubation, VEGF stimulation, and cell lysis is critical. The peak phosphorylation of VEGFR-2 is transient, so this window needs to be optimized.
Q4: I am observing cytotoxicity with this compound. How can I mitigate this?
A4: Cytotoxicity can be a concern with small molecule inhibitors.[2] To address this:
-
Perform a Dose-Response Experiment: This will help you find the optimal, non-toxic concentration of the inhibitor.
-
Reduce Incubation Time: If possible for your assay, a shorter incubation time may reduce cytotoxicity while still allowing for an observable on-target effect.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Incubation Time | Recommended Solution |
| No inhibition of VEGFR-2 phosphorylation | Insufficient pre-incubation time with the inhibitor before VEGF stimulation. | Optimize the pre-incubation time. A common range is 1-2 hours. |
| Timing of cell lysis after VEGF stimulation is not optimal for capturing peak phosphorylation. | Perform a time-course experiment for VEGF stimulation (e.g., 5, 10, 15, 30 minutes) to identify the peak phosphorylation time in your system. | |
| Inconsistent results between experiments | Variability in incubation times across different experiments. | Standardize the incubation time with the inhibitor for all experiments.[5] |
| High background phosphorylation of VEGFR-2 in control cells | Basal receptor activation due to serum in the culture medium. | Serum-starve the cells for 4-6 hours before inhibitor treatment and VEGF stimulation to reduce basal receptor activation.[2] |
| No effect on cell proliferation or migration | Incubation time is too short for the effect to manifest, especially for slow-growing cell lines. | Extend the incubation time (e.g., up to 72 hours or longer) and perform a time-course experiment. |
| The inhibitor is degrading during a long incubation period. | For long-term experiments, consider refreshing the media with freshly diluted inhibitor every 24-48 hours. | |
| Observed effect is due to cytotoxicity, not specific inhibition | Incubation time at a high concentration is leading to cell death. | Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay to distinguish between specific inhibition and cytotoxicity.[2] Consider reducing the incubation time or inhibitor concentration. |
Data Presentation
Table 1: General Recommendations for this compound Incubation Time
| Assay Type | Typical Pre-Incubation Time (with Inhibitor) | Typical Stimulation Time (with VEGF) | Total Incubation Time | Key Considerations |
| VEGFR-2 Phosphorylation (Western Blot) | 1 - 2 hours[1] | 5 - 15 minutes | ~2 hours | The timing of VEGF stimulation and lysis is critical and should be optimized. |
| Cell Proliferation/Viability (e.g., MTT, CCK-8) | N/A | N/A | 24 - 72 hours[1][2] | Should be sufficient to allow for multiple cell divisions. |
| Cell Migration (e.g., Transwell Assay) | 1 - 2 hours | N/A | 4 - 18 hours[3] | Optimize based on the migratory speed of the cell line. |
| Tube Formation Assay | N/A (inhibitor is mixed with cells at seeding) | N/A | 4 - 18 hours[3] | The duration should be long enough for tube-like structures to form in the control group. |
Note: These are general starting points. Optimal times will vary based on the cell line, its doubling time, and specific experimental conditions.
Experimental Protocols
Protocol 1: Optimizing Pre-incubation Time for Inhibition of VEGFR-2 Phosphorylation via Western Blot
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Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs) in 6-well plates until they reach 80-90% confluency. To reduce basal receptor activation, starve the cells in a serum-free or low-serum medium for 4-6 hours.[2]
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Inhibitor Pre-treatment: Treat the starved cells with a fixed concentration of this compound for different durations (e.g., 30, 60, 90, 120 minutes). Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.[1]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-VEGFR-2 and normalize to total VEGFR-2. The optimal pre-incubation time is the shortest duration that achieves maximum inhibition of VEGF-induced phosphorylation.
Protocol 2: Optimizing Incubation Time for Cell Proliferation via MTT Assay
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Cell Seeding: Seed endothelial cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
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Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
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MTT Reagent Addition: At each time point, add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Formazan Solubilization: Add the solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Normalize the data to the vehicle control. The optimal incubation time is the duration at which a clear dose-dependent inhibition of proliferation is observed without significant cytotoxicity in the control wells.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time for different assay types.
Caption: Logical workflow for troubleshooting the absence of an inhibitory effect related to incubation time.
References
Technical Support Center: Minimizing VEGFR-2-IN-29 Degradation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VEGFR-2-IN-29 in their experiments. These resources are designed to help identify and mitigate potential issues with the stability of this inhibitor in various experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound is losing its inhibitory activity over the course of my multi-day cell-based assay. What could be the cause?
A1: A gradual loss of inhibitory activity is a common indicator of compound degradation in the cell culture medium. Several factors can contribute to this instability, including:
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Chemical Instability: The aqueous environment of cell culture media, typically at a pH of ~7.4 and an incubation temperature of 37°C, can promote hydrolysis of susceptible chemical groups within the inhibitor's structure.
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Enzymatic Degradation: If your culture medium is supplemented with serum, enzymes such as esterases and proteases present in the serum can metabolize the inhibitor, reducing its effective concentration.
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Adsorption to Plasticware: Small molecules can adsorb to the surfaces of cell culture plates and other plastic vessels, lowering the concentration of the inhibitor available to the cells.[1]
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Light Sensitivity: Exposure to light can cause photodegradation of light-sensitive compounds.
Q2: How can I determine if my stock solution of this compound has degraded?
A2: The most reliable method to assess the integrity of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact inhibitor from its degradation products, allowing for accurate quantification of the active compound. A significant decrease in the peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
Q3: What are the best practices for preparing and storing this compound stock solutions to ensure stability?
A3: Proper preparation and storage are critical for maintaining the potency of your inhibitor.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for many kinase inhibitors.
-
Reconstitution: Briefly centrifuge the vial to collect all the powder at the bottom before opening. Add the calculated volume of solvent to achieve your desired stock concentration (typically 1-10 mM). Ensure complete dissolution by vortexing or gentle sonication.
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Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes in tightly sealed, light-protecting tubes. Store these aliquots at -80°C for long-term stability.
Q4: Can the presence of serum in my cell culture medium affect the stability of this compound?
A4: Yes, serum can impact the stability and availability of the inhibitor in several ways. Serum proteins can bind to the inhibitor, potentially reducing its free concentration and availability to the target cells. Additionally, as mentioned earlier, enzymes present in the serum can metabolize and inactivate the inhibitor.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to this compound degradation.
Issue 1: Rapid Loss of Inhibitor Activity in Cell Culture
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Chemical Instability in Aqueous Media | Perform a stability study of this compound in your specific cell culture medium without cells. This will help determine the inherent chemical stability of the compound under your experimental conditions. Consider using a simpler, buffered solution like PBS at 37°C as a control to assess basic aqueous stability. |
| Enzymatic Degradation by Serum | If your cell line can tolerate it, perform the experiment in serum-free or reduced-serum medium. Comparing the inhibitor's activity under these conditions to that in serum-containing medium can indicate if enzymatic degradation is a significant factor. |
| Cellular Metabolism | Conduct a time-course experiment to measure the concentration of intact this compound in the culture medium in the presence of cells. A more rapid disappearance of the compound compared to a cell-free control suggests cellular metabolism. |
| Adsorption to Plasticware | To test for nonspecific binding, incubate the inhibitor in a well without cells. After the incubation period, transfer the supernatant to a new well containing cells and measure the inhibitor's activity. A significant loss of activity suggests adsorption to the plastic. Using low-protein-binding plates and pipette tips can help mitigate this issue. |
| Insufficient Dosing Frequency | For long-term experiments, the inhibitor may need to be replenished. Based on its stability profile, you may need to perform partial or full media changes with fresh inhibitor at regular intervals (e.g., every 24-48 hours). |
Issue 2: Inconsistent Results Between Experiments
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Stock Solution Degradation | Always use a fresh aliquot of your stock solution for each experiment to avoid issues arising from repeated freeze-thaw cycles. Prepare fresh stock solutions from the solid compound regularly. |
| Precipitation in Media | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation is observed, consider lowering the final concentration, modifying the dilution method (e.g., serial dilutions with thorough mixing), or using a different, compatible solvent system. |
| Variability in Experimental Conditions | Ensure consistency in all experimental parameters, including cell seeding density, incubation times, and media composition. |
Data on Inhibitor Stability
The stability of a small molecule inhibitor in cell culture media is a critical parameter for the successful design and interpretation of in vitro experiments. The following tables provide representative data on the stability of a hypothetical VEGFR-2 inhibitor, "VEGFR-2-IN-X," in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS). This data was generated by incubating the inhibitor at a concentration of 10 µM at 37°C and measuring the percentage of the intact compound remaining at various time points using LC-MS.
Table 1: Stability of VEGFR-2-IN-X in DMEM
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 8 | 92 | 85 |
| 24 | 85 | 70 |
| 48 | 75 | 55 |
Table 2: Stability of VEGFR-2-IN-X in RPMI-1640
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 97 | 93 |
| 8 | 90 | 82 |
| 24 | 82 | 65 |
| 48 | 70 | 50 |
Experimental Protocols
Protocol 1: Assessment of Inhibitor Stability in Cell Culture Media using LC-MS/MS
This protocol provides a detailed methodology for quantifying the stability of this compound in your specific cell culture medium.
Materials:
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This compound
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Anhydrous DMSO
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Cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS), if applicable
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Sterile, low-protein-binding microcentrifuge tubes and plates
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Acetonitrile with 0.1% formic acid
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LC-MS/MS system
Methodology:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare working solutions by diluting the stock solution in your cell culture medium (with and without 10% FBS, if applicable) to a final concentration of 10 µM.
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Dispense 1 mL of each working solution into triplicate wells of a 24-well low-protein-binding plate.
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Immediately collect a "time 0" sample by transferring a 100 µL aliquot from each well into a microcentrifuge tube.
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Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
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At designated time points (e.g., 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
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To each collected aliquot, add an equal volume of acetonitrile with 0.1% formic acid to precipitate proteins and extract the compound.
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Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.
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Analyze the samples using a validated LC-MS/MS method to determine the concentration of intact this compound.
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Calculate the percentage of inhibitor remaining at each time point relative to the time 0 sample.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a small molecule inhibitor in cell culture media.
Troubleshooting Logic for Diminished Inhibitor Efficacy
Caption: A logical flowchart for troubleshooting decreased efficacy of a small molecule inhibitor.
References
inconsistent results with VEGFR-2-IN-29 experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with VEGFR-2-IN-29. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.
Disclaimer
The following guidance is based on the known properties of this compound and general best practices for potent small molecule kinase inhibitors. Researchers should always consult the specific product datasheet for their lot of this compound and optimize protocols for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.
Q2: What is the potency of this compound?
A2: this compound is a highly potent inhibitor of VEGFR-2 with a reported IC50 value of 16.5 nM in biochemical assays.[1][2][3] IC50 values in cell-based assays may be higher due to factors such as cell membrane permeability and engagement with intracellular ATP.
Q3: How should I dissolve and store this compound?
A3: For stock solutions, high-purity, anhydrous DMSO is the recommended solvent. To prepare a stock solution, it is crucial to ensure the inhibitor is fully dissolved, which may be aided by gentle warming or sonication. Stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C (stable for up to six months). For short-term use, storage at -20°C for up to one month is acceptable.[2]
Q4: Can this compound have off-target effects?
A4: Like many kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, this compound may exhibit off-target activity against other kinases, especially at higher concentrations. Due to similarities in kinase domains, some VEGFR-2 inhibitors also show activity against receptors like PDGFR, c-KIT, and FLT3. It is advisable to perform a kinase selectivity profile to understand the off-target effects of the inhibitor in your experimental context.
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
Question: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values are a common challenge and can stem from several factors:
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Cellular Health and Passage Number: Use cells within a consistent and low passage number range. Cellular stress or high confluence can alter signaling pathways and drug sensitivity.
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Assay Conditions: Variations in cell seeding density, serum concentration in the media, and the duration of inhibitor incubation can significantly impact the apparent potency. Standardize these parameters across all experiments.[4]
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Compound Stability and Handling: Ensure the inhibitor stock solution is properly stored and handled to prevent degradation. Avoid repeated freeze-thaw cycles by using single-use aliquots. When diluting the DMSO stock into aqueous media, do so quickly and with vigorous mixing to prevent precipitation.
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ATP Concentration: In in vitro kinase assays, the concentration of ATP will directly compete with an ATP-competitive inhibitor. For these assays, use an ATP concentration that is close to the Km value for VEGFR-2.
Poor or No Inhibition of VEGFR-2 Phosphorylation in Western Blots
Question: My Western blot analysis does not show the expected decrease in phosphorylated VEGFR-2 (p-VEGFR2) after treatment with this compound. What could be wrong?
Answer:
Several factors can lead to a lack of observable inhibition in a Western blot experiment:
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Inhibitor Concentration and Incubation Time: Given the high potency of this compound (IC50 = 16.5 nM), a dose-response experiment should be performed to determine the optimal inhibitory concentration for your specific cell line. A pre-incubation time of 1-2 hours before VEGF stimulation is a good starting point but may require optimization.[5]
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VEGF Stimulation: Confirm the bioactivity of your VEGF ligand. The peak of VEGFR-2 phosphorylation is often transient, typically occurring within 5-15 minutes of VEGF stimulation. It is critical to harvest cell lysates at this optimal time point.[5]
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VEGFR-2 Expression Levels: The cell line you are using may not express sufficient levels of VEGFR-2. Confirm receptor expression via Western blot or flow cytometry.
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Experimental Controls: Always include a loading control (e.g., GAPDH, β-actin) and a total VEGFR-2 control to ensure equal protein loading and to assess if the inhibitor affects total VEGFR-2 protein levels.[5]
Quantitative Data Summary
The following table summarizes the IC50 values for this compound and other common VEGFR-2 inhibitors for comparison. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 (nM) |
| This compound | VEGFR-2 | 16.5 [1][2][3] |
| Sunitinib | VEGFR-2, PDGFRβ, c-KIT | 2 |
| Sorafenib | VEGFR-2, PDGFRβ, BRAF | 90 |
| Axitinib | VEGFR-1, -2, -3 | 0.2 |
| Lenvatinib | VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, KIT, RET | 4 |
Experimental Protocols
Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
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Cell Culture and Plating: Plate endothelial cells (e.g., HUVECs) in 6-well plates and allow them to grow to 80-90% confluency.
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Serum Starvation: To reduce basal receptor phosphorylation, replace the growth medium with serum-free or low-serum (0.5-1% FBS) medium and incubate for 4-6 hours.
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Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.
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VEGF Stimulation: Add recombinant human VEGF (final concentration of 20-50 ng/mL) to the wells and incubate for 5-15 minutes at 37°C.
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, and a loading control (e.g., β-actin).
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding: Seed endothelial cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
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Inhibitor Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the different concentrations of the inhibitor or a vehicle control to the wells.
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Incubation: Incubate the plate for 48-72 hours to allow for effects on cell proliferation.
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Viability Measurement: Add the cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.
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Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
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Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Potential sources of variability in this compound experiments.
References
Technical Support Center: Preventing Precipitation of VEGFR-2 Inhibitors in Aqueous Solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of VEGFR-2 inhibitors, such as the representative compound VEGFR-2-IN-29, in aqueous solutions during experiments.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered when working with poorly soluble VEGFR-2 inhibitors.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Scenario: You have dissolved your this compound in DMSO to create a stock solution. When you add this stock to your aqueous buffer or cell culture medium, the solution immediately becomes cloudy or a precipitate forms.
Cause: This phenomenon, often called "crashing out," occurs due to a rapid solvent shift.[1] Kinase inhibitors are frequently hydrophobic and have very low solubility in water.[2][3] When the DMSO stock is diluted into an aqueous environment, the DMSO disperses, and the local concentration of the organic solvent around the inhibitor molecules drops sharply. If the final concentration of the inhibitor exceeds its aqueous solubility limit, it will precipitate.[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate compound precipitation.
Solutions:
-
Optimize Dilution Technique:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, add the DMSO stock to a small volume of the aqueous buffer (for cell culture, use serum-containing media), mix thoroughly, and then add this intermediate dilution to the final volume.[1]
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Vortexing: Add the DMSO stock dropwise to the final volume of aqueous buffer while continuously vortexing or stirring vigorously to promote rapid dispersion.[5]
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Pre-warm the Medium: Gently warming the aqueous buffer to 37°C before adding the inhibitor stock can sometimes help maintain solubility.[6][7]
-
-
Reduce Final Inhibitor Concentration: The simplest solution may be to lower the final working concentration of this compound to a level below its aqueous solubility limit.[8]
-
Modify Buffer Composition:
-
pH Adjustment: If the inhibitor has ionizable groups, its solubility may be pH-dependent. Adjusting the pH of your buffer (within a range compatible with your assay) could improve solubility.[9][10]
-
Increase Serum Concentration: For cell-based assays, serum proteins like albumin can bind to hydrophobic compounds and increase their apparent solubility.[1][10] Consider testing if increasing the serum percentage (e.g., from 5% to 10% FBS) helps.
-
-
Incorporate Solubilizing Agents (Excipients):
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that help keep the hydrophobic compound in solution.[6][10][11]
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Cyclodextrins: These molecules can form inclusion complexes with the inhibitor, effectively shielding it from the aqueous environment and increasing its solubility.[8][12][13][14]
-
Issue 2: Precipitate Forms Over Time in the Incubator
Scenario: The working solution appears clear initially, but after a period of incubation (e.g., overnight at 37°C), a precipitate is visible.
Cause: This can be due to temperature fluctuations or the slow kinetics of precipitation as the compound reaches its thermodynamic solubility limit over time. The compound may also be unstable in the aqueous medium, leading to degradation and precipitation of the less soluble degradants.
Solutions:
-
Confirm Stability: Check the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. It is often recommended to prepare working solutions fresh for each experiment.[8]
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Use Solubilizing Agents: As mentioned in the previous section, incorporating surfactants or cyclodextrins can enhance the stability of the compound in solution over time.[11][12]
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Reduce Incubation Time: If experimentally feasible, reduce the duration of the incubation to minimize the time for precipitation to occur.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For most small molecule kinase inhibitors, which are often hydrophobic, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[7][15] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of the compound.[5][16]
Q2: My inhibitor won't fully dissolve in DMSO. What should I do?
A2: If you observe particulates in your DMSO stock solution, you can try the following:
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Sonication: Use an ultrasonic water bath for 15-30 minutes to help break up particulates and facilitate dissolution.[7]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[5][7] Always ensure the vial is tightly capped to prevent contamination and evaporation. Avoid excessive heat, which could degrade the compound.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, as it can have cytotoxic effects and influence cellular processes.[5][17] It is critical to determine the no-effect concentration for your specific cell line by running a DMSO dose-response curve.[18] Always include a vehicle control with a matching final DMSO concentration in your experiments.[18]
| Final DMSO Concentration | General Effect on Cell Lines | Recommended Use |
| < 0.1% | Minimal to no effect on most cell lines. | Recommended for sensitive cells and long-term exposure studies.[18] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[18] | A common range for many in vitro assays.[17] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell function may be observed.[18] | Use with caution and for short-term exposure only. |
| > 1.0% | Significant cytotoxicity and apoptosis are common.[18] | Generally not recommended for cell-based assays. |
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[1]
Q5: Can I prepare and store aqueous working solutions of the inhibitor?
A5: It is not recommended to store aqueous solutions of hydrophobic inhibitors.[8] Due to lower stability and the risk of precipitation, working solutions in buffers or cell culture media should be prepared fresh immediately before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the first step in most experiments.
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Equilibrate: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation of moisture.[9]
-
Weighing: Carefully weigh the desired amount of powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[19] If the compound does not fully dissolve, use an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied.[7]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Stepwise Dilution)
This protocol minimizes precipitation when diluting the DMSO stock into an aqueous medium.
Caption: Workflow for preparing an aqueous working solution.
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum) to 37°C.[1]
-
Intermediate Dilution: Perform an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 final dilution), you could first make a 1:100 intermediate dilution. Pipette 1 µL of the 10 mM stock into 99 µL of the pre-warmed medium.
-
Mix: Immediately vortex the intermediate dilution thoroughly to ensure the compound is well-dispersed.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed medium. For the example above, you would add the 100 µL of the intermediate solution to 900 µL of medium to get a final volume of 1 mL at 10 µM.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Mandatory Visualization
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Its activation by VEGF ligands triggers multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[20][21][22] Inhibitors like this compound block the ATP-binding site of the receptor's kinase domain, thereby inhibiting these downstream signals.
Caption: Simplified diagram of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-2-IN-29 stability at room temperature and -20C
This technical support center provides essential guidance on the stability, storage, and handling of VEGFR-2 inhibitors, with a focus on VEGFR-2-IN-29. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound powder?
For long-term storage, it is recommended to store the inhibitor as a solid powder at -20°C, where it can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: What are the best practices for storing this compound once dissolved in a solvent?
Once dissolved, typically in DMSO, the stock solution should be divided into single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C and are generally stable for up to six months. For short-term use, stock solutions can be stored at -20°C for up to one month.[1]
Q3: Can I store the dissolved this compound at room temperature?
It is not recommended to store solutions of this compound at room temperature for extended periods. As with many small molecule inhibitors, prolonged exposure to room temperature can lead to degradation, reducing the compound's efficacy. For optimal results, always store solutions at or below -20°C.
Q4: How can I check if my this compound has degraded?
If you observe inconsistent or unexpected experimental results, it may be an indication of inhibitor degradation.[1] To verify the integrity of your compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or Mass Spectrometry (MS) to confirm the molecular weight of the compound. A noticeable decrease in the expected biological activity in a well-established assay can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or unexpected experimental results | Inhibitor degradation due to improper storage. | Ensure the inhibitor has been stored according to the recommended conditions. Use a fresh aliquot of the inhibitor stock solution for your experiments.[1] |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the inhibitor stock solution to minimize freeze-thaw cycles.[1] | |
| Low solubility or precipitation in the experimental medium. | Confirm the solubility of the inhibitor in your specific cell culture medium or buffer. You may need to consider using a lower concentration or a different solvent system that is compatible with your experiment.[1] | |
| Reduced inhibitor activity over time | Degradation of the inhibitor in the stock solution. | Prepare fresh stock solutions more frequently. Verify the age of your current stock solution and compare it to the recommended storage duration.[1] |
| Contamination of the stock solution. | Always use sterile techniques when preparing and handling stock solutions. Filter-sterilize the stock solution if it is appropriate for your application.[1] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for VEGFR-2 inhibitors, which can be applied to this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Powder | 4°C | Up to 2 years[1] |
| In Solvent | -80°C | Up to 6 months[1] |
| In Solvent | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol: Assessment of Small Molecule Inhibitor Stability by HPLC
This protocol outlines a general method to assess the stability of a small molecule inhibitor like this compound at different temperature conditions.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO)
- HPLC system with a suitable column (e.g., C18)
- Incubators or water baths set at room temperature (e.g., 25°C) and -20°C.
- Autosampler vials
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
- Sample Aliquoting: Aliquot the stock solution into multiple autosampler vials.
- Time-Zero Analysis (T=0): Immediately analyze one of the freshly prepared aliquots using HPLC to obtain the initial purity profile. This will serve as the baseline.
- Incubation:
- Place a set of vials at room temperature.
- Place another set of vials at -20°C.
- Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each temperature condition.
- HPLC Analysis: Analyze the samples by HPLC. The method should be optimized to separate the parent compound from potential degradation products.
- Data Analysis: Compare the chromatograms from the different time points and temperatures to the T=0 sample. Calculate the percentage of the parent compound remaining and identify any new peaks that may correspond to degradation products.
Visualizations
Caption: VEGFR-2 signaling pathway upon VEGF binding.
Caption: Troubleshooting workflow for inhibitor instability.
References
Technical Support Center: Addressing Cellular Resistance to VEGFR-2-IN-29
Disclaimer: The following technical support guide is based on the established knowledge of VEGFR-2 tyrosine kinase inhibitors (TKIs) as a class of compounds. As specific experimental data for VEGFR-2-IN-29 is not publicly available, the troubleshooting advice, protocols, and data provided are representative and may require optimization for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a small molecule inhibitor that targets the ATP-binding site within the kinase domain of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By competitively blocking this site, it prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF. This inhibition of phosphorylation halts the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[1][2][3]
Q2: My cells are developing resistance to this compound. What are the common underlying mechanisms?
A2: Resistance to VEGFR-2 inhibitors can be multifactorial and can be either intrinsic or acquired. The most common mechanism of acquired resistance is the activation of alternative signaling pathways that bypass the need for VEGFR-2 signaling to promote cell survival and proliferation.[1] Key bypass pathways include the upregulation of other receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the Angiopoietin/Tie2 axis.[1] Additionally, the tumor microenvironment can contribute to resistance.[1]
Q3: I am observing high variability in the IC50 values for this compound in my cell-based assays. What could be the cause?
A3: High variability in IC50 values is a common challenge in cell-based assays and can stem from several factors:
-
Assay Conditions: Inconsistencies in cell seeding density, serum concentration, and incubation time can significantly impact the apparent potency of the inhibitor.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized and stable in your cell culture medium throughout the experiment. Precipitation or degradation will lead to inaccurate results.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivities to the same inhibitor due to differences in VEGFR-2 expression levels, dependency on the VEGFR-2 pathway, and activity of drug efflux pumps.
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases, leading to confounding results.[4]
Q4: What are the potential off-target effects of this compound?
A4: While designed to be specific for VEGFR-2, many kinase inhibitors can exhibit off-target activity against other kinases with similar ATP-binding pockets.[4] Common off-targets for VEGFR-2 inhibitors include PDGFR, c-KIT, and FLT3. It is advisable to consult kinase profiling data for this compound if available from the supplier. If off-target effects are suspected, using a structurally different VEGFR-2 inhibitor as a control can help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound after prolonged treatment.
-
Possible Cause: Acquired resistance through the activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to verify that this compound is still inhibiting the phosphorylation of VEGFR-2 (p-VEGFR2) in the resistant cells compared to the parental, sensitive cells.
-
Identify Bypass Pathways: Screen for the activation of alternative receptor tyrosine kinases (e.g., p-FGFR, p-PDGFR) and downstream signaling components (e.g., p-Akt, p-ERK) using Western blotting or phospho-kinase arrays.
-
Combination Therapy: Based on the identified bypass mechanism, consider a combination therapy approach. For example, if increased p-FGFR is observed, combine this compound with an FGFR inhibitor.
-
Problem 2: this compound is effective in vitro but not in our in vivo xenograft model.
-
Possible Cause: Contribution of the tumor microenvironment (TME) to resistance. The TME contains various cell types, such as cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), which can secrete alternative pro-angiogenic factors.
-
Troubleshooting Steps:
-
In Vitro Co-culture Models: Establish co-culture systems with endothelial cells and relevant TME cells (e.g., CAFs, macrophages) to investigate if these stromal cells confer resistance to this compound.
-
Analyze the TME in Xenografts: Perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections from the in vivo studies to analyze the presence and activation state of alternative pro-angiogenic pathways in both the tumor and stromal compartments.
-
TME-Targeted Combination Therapy: Consider combining this compound with agents that target the identified resistance-conferring stromal cells or their secreted factors (e.g., a CSF1R inhibitor to target TAMs).
-
Problem 3: Inconsistent or no inhibition of VEGFR-2 phosphorylation in Western blot.
-
Possible Cause: Issues with inhibitor concentration, incubation time, or experimental procedure.
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting VEGFR-2 phosphorylation. A pre-incubation time of 1-2 hours before VEGF stimulation is often a good starting point.
-
Confirm VEGF Stimulation: Ensure that your VEGF ligand is active and effectively stimulating VEGFR-2 phosphorylation in your positive control (VEGF-treated, inhibitor-untreated cells).
-
Control for Loading and Total Protein: Always include a loading control (e.g., GAPDH, β-actin) and probe for total VEGFR-2 to ensure equal protein loading and to assess if the inhibitor affects total receptor levels.[5]
-
Quantitative Data Summary
The following tables provide representative data for VEGFR-2 inhibitors. Note: This data is for illustrative purposes and may not be representative of this compound.
Table 1: In Vitro IC50 Values for Representative VEGFR-2 Inhibitors
| Cell Line | Assay Type | Representative Inhibitor | IC50 (nM) |
| HUVEC | Proliferation (VEGF-stimulated) | VEGFR-2 Inhibitor A | 15 |
| HUVEC | VEGFR-2 Phosphorylation | VEGFR-2 Inhibitor A | 5 |
| A549 (NSCLC) | Cell Viability | VEGFR-2 Inhibitor B | 2500 |
| MCF-7 (Breast) | Cell Viability | VEGFR-2 Inhibitor B | 3500 |
Table 2: In Vivo Efficacy of a Representative VEGFR-2 Inhibitor in a Mouse Xenograft Model
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) |
| HT-29 (Colon) | Vehicle Control | 0 |
| HT-29 (Colon) | VEGFR-2 Inhibitor C (10 mg/kg, daily) | 65 |
| A549 (NSCLC) | Vehicle Control | 0 |
| A549 (NSCLC) | VEGFR-2 Inhibitor C (10 mg/kg, daily) | 45 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR-2
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs) and allow them to reach 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-VEGFR-2 (e.g., pY1175) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., GAPDH).[5]
Protocol 2: Endothelial Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed HUVECs in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 1 hour before adding VEGF-A (e.g., 20 ng/mL). Include vehicle control and no-VEGF control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the VEGF-stimulated vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A workflow for troubleshooting acquired resistance to this compound.
Caption: Overview of key mechanisms of resistance to VEGFR-2 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. benchchem.com [benchchem.com]
unexpected morphological changes with VEGFR-2-IN-29 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected morphological changes in cells treated with VEGFR-2-IN-29.
Troubleshooting Guide: Unexpected Morphological Changes
This guide is designed to help you systematically investigate and resolve unexpected alterations in cell morphology following treatment with this compound.
| Question/Issue | Possible Causes | Suggested Actions |
| 1. Cells appear rounded, detached, or show signs of blebbing after treatment. | • Apoptosis or Necrosis: Inhibition of VEGFR-2 can disrupt survival signals, leading to programmed cell death.[1] • High Compound Concentration: The concentration of this compound may be cytotoxic. • Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a dose-response and time-course experiment: Determine the optimal, non-toxic concentration of this compound. 2. Conduct cell viability assays: Use assays like MTT, MTS, or trypan blue exclusion to quantify cell death. 3. Assess apoptosis: Use techniques like Annexin V/PI staining, caspase activity assays, or TUNEL staining. 4. Control for solvent effects: Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
| 2. Cells exhibit a more elongated, spindle-like, or flattened morphology. | • Cytoskeletal Reorganization: VEGFR-2 signaling is linked to the regulation of the actin cytoskeleton and cell migration.[2] Inhibition may alter cytoskeletal dynamics. • Cell Cycle Arrest: Changes in cell shape can be associated with arrest at specific phases of the cell cycle. • Endothelial-to-Mesenchymal Transition (EndoMT): Inhibition of VEGFR2 signaling has been shown to promote EndoMT in some contexts.[3] | 1. Visualize the cytoskeleton: Use immunofluorescence to stain for key cytoskeletal proteins like F-actin (with phalloidin), tubulin, and vimentin. 2. Analyze cell cycle distribution: Perform flow cytometry analysis of cells stained with a DNA-binding dye (e.g., propidium iodide). 3. Investigate EndoMT markers: Use qPCR or western blotting to assess the expression of mesenchymal markers (e.g., Vimentin, N-cadherin) and a decrease in endothelial markers (e.g., VE-cadherin). |
| 3. Cells form unusual aggregates or clumps. | • Changes in Cell Adhesion: VEGFR-2 can influence the expression and function of cell adhesion molecules. • Off-Target Effects: The inhibitor may be affecting other kinases or signaling pathways that regulate cell-cell interactions.[4][5] | 1. Examine adhesion molecule expression: Use immunofluorescence or western blotting to analyze the levels and localization of key adhesion proteins (e.g., cadherins, integrins). 2. Consider off-target effects: Consult literature on the selectivity profile of quinoline amide-based inhibitors or perform kinome profiling to identify potential off-target interactions. |
| 4. The observed morphological changes are inconsistent between experiments. | • Cell Culture Conditions: Variations in cell density, passage number, serum batches, or media composition can influence cellular responses.[6][7] • Compound Stability: The stability of this compound in your culture medium may be limited. | 1. Standardize cell culture protocols: Ensure consistent cell passage number, seeding density, and use the same batch of serum and media for a set of experiments.[6] 2. Prepare fresh solutions: Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase.[8] It belongs to the class of quinoline amide derivatives.[8] By inhibiting VEGFR-2, it blocks downstream signaling pathways that are crucial for endothelial cell proliferation, survival, migration, and angiogenesis.
Q2: Are morphological changes an expected outcome of VEGFR-2 inhibition?
A2: Yes, some degree of morphological change can be anticipated. VEGFR-2 signaling is integral to maintaining normal endothelial cell morphology and behavior, including cell shape, adhesion, and migration.[2] Therefore, its inhibition can lead to alterations in these processes. However, severe and unexpected changes, such as widespread cell death or dramatic transformations in cell shape, warrant further investigation as outlined in the troubleshooting guide.
Q3: Could the observed morphological changes be due to off-target effects of this compound?
A3: This is a possibility. While designed to be a VEGFR-2 inhibitor, like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations.[4][5] These off-target effects could influence other signaling pathways that impact cell morphology. If you suspect off-target effects, it is advisable to test other VEGFR-2 inhibitors with different chemical scaffolds to see if they produce similar morphological changes.
Q4: How can I distinguish between on-target and off-target morphological changes?
A4: One approach is to perform a rescue experiment. This can be attempted by introducing a constitutively active form of VEGFR-2 or a downstream effector to see if it can reverse the morphological changes induced by this compound. Additionally, comparing the effects of this compound with those of other structurally different VEGFR-2 inhibitors or using siRNA to knockdown VEGFR-2 can help to determine if the phenotype is specific to VEGFR-2 inhibition.
Q5: What cell types are most likely to show morphological changes with this compound treatment?
A5: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are highly dependent on VEGFR-2 signaling for their survival and function, and are therefore very likely to exhibit morphological changes.[9] Some tumor cells also express VEGFR-2, and their morphology may also be affected.[10][11] The specific response will depend on the cell type and its reliance on the VEGFR-2 pathway.
Quantitative Data Summary
| Compound | Target | IC50 |
| This compound | VEGFR-2 | 16.5 nM[8] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) at the manufacturer's recommended concentration for 30-60 minutes at room temperature in the dark.
-
Nuclear Counterstain: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as required. Collect both the adherent and floating cells.
-
Cell Harvesting: Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: Canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A workflow for troubleshooting unexpected morphological changes.
Caption: Potential causes of morphological changes with this compound.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Fibrotic Changes and Endothelial-to-Mesenchymal Transition Promoted by VEGFR2 Antagonism Alter the Therapeutic Effects of VEGFA Pathway Blockage in a Mouse Model of Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Causes and Solutions for Morphological Alterations in Cells [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGFR2 regulates endothelial differentiation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving VEGFR-2-IN-29 efficacy in hypoxic conditions
Disclaimer: The following technical support guide provides general advice for experiments involving small molecule inhibitors of VEGFR-2, specifically in the context of hypoxic conditions. A compound designated "VEGFR-2-IN-29" is not extensively characterized in publicly available scientific literature. Therefore, this guidance is based on the established principles and common challenges applicable to this class of ATP-competitive kinase inhibitors. Researchers must always consult the specific product datasheet provided by the manufacturer for critical information regarding solubility, stability, and recommended handling of their specific inhibitor.
Frequently Asked Questions (FAQs)
1. Compound Properties and Handling
-
Q: What is the mechanism of action for this compound? A: this compound is presumed to be a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Like many kinase inhibitors, it likely functions by binding to the ATP-binding site within the kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF-A, thereby blocking the activation of downstream signaling pathways critical for angiogenesis, such as the PI3K/Akt and MAPK/ERK cascades.[1]
-
Q: How should I dissolve and store this compound? A: Most small molecule kinase inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the inhibitor as a solid powder at -20°C. Once dissolved in DMSO to create a concentrated stock solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (months) or -20°C for shorter periods (weeks).[3] Always use anhydrous, high-quality DMSO, as moisture can affect compound solubility and stability.[2]
-
Q: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do? A: This is a common issue caused by the poor solubility of the compound in aqueous solutions. To prevent precipitation, add the DMSO stock to your pre-warmed (37°C) aqueous buffer or medium while vortexing or swirling to ensure rapid and even dispersion.[4] It is also crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5%.[2]
2. Hypoxia and Experimental Design
-
Q: Why is the efficacy of my VEGFR-2 inhibitor reduced under hypoxic conditions? A: Reduced efficacy under hypoxia is a significant challenge and can be attributed to several factors:
-
HIF-1α-Mediated Upregulation of VEGF: Hypoxia stabilizes the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha), which is a master regulator of the cellular response to low oxygen.[5] HIF-1α strongly upregulates the expression and secretion of VEGF-A, the primary ligand for VEGFR-2.[6] This increased ligand concentration can create a competitive environment that requires a higher concentration of the inhibitor to achieve the same level of receptor blockade.
-
Activation of Compensatory Pathways: Tumor cells can adapt to VEGFR-2 blockade by upregulating alternative pro-angiogenic signaling pathways. These can include factors like Fibroblast Growth Factor (FGF) and Placental Growth Factor (PIGF), which can promote angiogenesis independently of VEGFR-2.[6][7]
-
Changes in Cellular Metabolism: Hypoxia forces cells to switch to anaerobic glycolysis, altering the cellular microenvironment and potentially affecting drug uptake, efflux, or metabolism.[1][8]
-
VEGFR-2-Independent Mechanisms: In some contexts, hypoxia can promote angiogenesis through mechanisms that are less dependent on VEGFR-2, such as the recruitment of bone marrow-derived cells.
-
-
Q: How do I create and verify hypoxic conditions for my cell culture experiments? A: There are two common methods:
-
Hypoxia Chamber/Incubator: This is the most precise method. Cells are placed in a sealed chamber or a specialized incubator where the oxygen level is reduced (typically to 1-2% O₂) and replaced with nitrogen (N₂), while maintaining 5% CO₂ for pH balance.[9]
-
Chemical Induction: Chemical agents can be used to mimic a hypoxic state by stabilizing HIF-1α. Common agents include cobalt chloride (CoCl₂) (typically 100-150 µM) or iron chelators like deferoxamine (DFO).[9][10] These are simpler to implement but may have off-target effects.
Verification is critical. The most common method is to perform a Western blot to detect the stabilization and accumulation of HIF-1α protein in the cell nucleus, which is normally degraded rapidly in the presence of oxygen.[9][10]
-
Troubleshooting Guides
Issue 1: Inconsistent or Higher IC₅₀ Value in Hypoxic vs. Normoxic Conditions
-
Q: My dose-response curve shows a significant rightward shift (higher IC₅₀) for this compound under hypoxia. Is this expected, and how can I address it? A: Yes, a decrease in potency (higher IC₅₀) under hypoxia is often expected due to the reasons mentioned in the FAQ above, primarily the massive upregulation of VEGF.
-
Troubleshooting Steps:
-
Verify Hypoxia: Confirm that HIF-1α is robustly stabilized in your hypoxic setup compared to your normoxic control. Inconsistent hypoxia will lead to variable results.
-
Confirm VEGF Upregulation: Use an ELISA to measure the concentration of VEGF-A in the conditioned media from your normoxic and hypoxic cells. A significant increase in VEGF under hypoxia confirms the expected biological response.
-
Consider Combination Therapy: The data suggests that monotherapy with a VEGFR-2 inhibitor may be insufficient in a hypoxic microenvironment. Consider combining this compound with an inhibitor of a compensatory pathway or, more strategically, a HIF-1α inhibitor to tackle the root cause of VEGF upregulation.[11][12]
-
Assess Off-Target Effects: At the higher concentrations needed for inhibition in hypoxia, be mindful of potential off-target effects. Correlate cell viability data with direct measures of VEGFR-2 inhibition (e.g., p-VEGFR-2 Western blot).
-
-
Issue 2: No Inhibition of VEGFR-2 Phosphorylation Observed in Western Blot under Hypoxia
-
Q: I'm not seeing a decrease in phosphorylated VEGFR-2 (p-VEGFR-2) levels after treatment with this compound in my hypoxic cells, even at high concentrations. What's going wrong? A: This is a common and complex issue. A systematic approach is needed to diagnose the problem.
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting lack of p-VEGFR-2 inhibition.
-
Issue 3: High Background or Off-Target Effects in Cellular Assays
-
Q: I'm observing toxicity in my control cells (no VEGF stimulation) at higher concentrations of this compound, especially under hypoxia. How can I be sure my results are specific to VEGFR-2 inhibition? A: This suggests either off-target effects of the inhibitor or increased cellular stress under hypoxia, making cells more sensitive to any compound.
-
Troubleshooting Steps:
-
Lower DMSO Concentration: Ensure the final DMSO concentration is well below the toxic threshold for your cells (e.g., <0.1%).
-
Run Proper Controls: Include a "vehicle only" (DMSO) control for both normoxic and hypoxic conditions to assess solvent toxicity.
-
Use a Structurally Different Inhibitor: As a control, use another well-characterized VEGFR-2 inhibitor with a different chemical scaffold. If both compounds produce the same biological effect, it is more likely to be a result of on-target VEGFR-2 inhibition.
-
Assess Cell Health: Hypoxia itself is a stressor. Perform a baseline viability assay (e.g., Trypan Blue exclusion) on your cells under hypoxia versus normoxia to ensure the experimental conditions are not causing excessive cell death.
-
Correlate with Target Inhibition: Only claim effects are due to VEGFR-2 inhibition if you can show a corresponding, dose-dependent decrease in VEGFR-2 phosphorylation at non-toxic concentrations of the inhibitor.
-
-
Quantitative Data Presentation
The efficacy of a VEGFR-2 inhibitor is expected to decrease in hypoxic conditions. The following table provides illustrative data to represent this common experimental observation. Actual IC₅₀ values must be determined empirically.
| Condition | Cell Line | Assay Type | VEGF-A Conc. | This compound IC₅₀ (nM) [Illustrative] | Notes |
| Normoxia (21% O₂) | HUVEC | Cell Viability | 10 ng/mL | 50 | Baseline potency of the inhibitor. |
| Hypoxia (1% O₂) | HUVEC | Cell Viability | 10 ng/mL | 450 | ~9-fold increase in IC₅₀, indicating reduced efficacy. |
| Normoxia (21% O₂) | HUVEC | p-VEGFR-2 ELISA | 10 ng/mL | 25 | Direct measure of target inhibition, typically more potent. |
| Hypoxia (1% O₂) | HUVEC | p-VEGFR-2 ELISA | 10 ng/mL | 220 | ~8.8-fold increase, correlating with viability data. |
Detailed Experimental Protocols
Protocol 1: Induction of Hypoxia and Verification by HIF-1α Western Blot
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) and grow to 70-80% confluency.
-
Induce Hypoxia:
-
Method A (Hypoxia Chamber): Place one set of plates in a modular incubator chamber. Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Seal the chamber and place it in a standard 37°C incubator. Place the control (normoxic) plates in a standard incubator.
-
Method B (Chemical Induction): Prepare a fresh stock solution of Deferoxamine (DFO) in sterile water. Dilute the stock in pre-warmed culture medium to a final concentration of 100-200 µM. Replace the medium on the cells with the DFO-containing medium. For the normoxic control, add an equivalent volume of the vehicle (sterile water).
-
-
Incubation: Incubate cells for the desired time (a time course of 4, 8, and 16 hours is recommended to find the peak HIF-1α stabilization).
-
Cell Lysis (Critical Step): Perform this step as quickly as possible to prevent HIF-1α degradation. Place plates on ice, wash once with ice-cold PBS, and immediately add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and keep on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image. A strong band for HIF-1α should be present in the hypoxic/DFO-treated samples and weak or absent in the normoxic control.
-
Protocol 2: Assessing this compound Efficacy on VEGFR-2 Phosphorylation
-
Cell Culture and Hypoxia Induction: Seed HUVECs in 6-well plates. Once they reach 80% confluency, induce hypoxia for 16-24 hours as described in Protocol 1.
-
Serum Starvation: Two hours before treatment, change the medium to a low-serum medium (e.g., 0.5% FBS) for both hypoxic and normoxic plates.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in low-serum medium. Pre-incubate the cells with the inhibitor at the desired concentrations for 1-2 hours. Include a vehicle (DMSO) control.
-
VEGF Stimulation: Stimulate the cells by adding recombinant VEGF-A (final concentration of 20-50 ng/mL) for 5-10 minutes. This is a short, transient stimulation.
-
Lysis and Western Blot: Immediately after stimulation, place plates on ice and lyse the cells as described previously. Perform a Western blot using primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2, Tyr1175) and total VEGFR-2. A loading control (e.g., β-actin or GAPDH) is essential.
-
Analysis: Quantify the band intensities. A successful experiment will show a strong p-VEGFR-2 signal in the VEGF-stimulated vehicle control and a dose-dependent decrease in p-VEGFR-2 in the inhibitor-treated samples. The ratio of p-VEGFR-2 to total VEGFR-2 should be calculated to account for any changes in total receptor expression.
Mandatory Visualizations
Caption: HIF-1α/VEGF/VEGFR-2 signaling pathway under hypoxia.
Caption: Compensatory pathways leading to resistance under hypoxia.
References
- 1. Hypoxia, Metabolic Reprogramming, and Drug Resistance in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress on the HIF-1α/VEGF/VEGFR2 signal pathway in hepatic alveolar echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia—implications for pharmaceutical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Research Portal [iro.uiowa.edu]
- 12. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-2-IN-29 artifacts in high-throughput screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VEGFR-2-IN-29 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By competitively blocking the binding of ATP, it prevents the autophosphorylation and subsequent activation of the receptor. This inhibition disrupts the downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4]
Q2: What is the recommended solvent and storage for this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term use, the solution can be kept at 4°C for a few days. Always refer to the manufacturer's datasheet for the most specific storage instructions.[1]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and specific assay conditions. A good starting point is to perform a dose-response experiment with a broad concentration range, for instance, from 10 nM to 100 µM.[1] For many VEGFR-2 inhibitors, IC50 values in cell-based assays fall within the range of 0.664 µM to 2.531 µM.[2]
Q4: How can I confirm that this compound is active in my experimental setup?
To confirm the on-target activity of this compound, a Western blot analysis is recommended. You can assess the phosphorylation status of VEGFR-2 and its key downstream signaling proteins, such as ERK and Akt. A reduction in the phosphorylation of these proteins in the presence of this compound following stimulation with VEGF-A would confirm target engagement and inhibition.[1]
Troubleshooting Guide
Issue 1: No or lower than expected inhibitory activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response curve to identify the optimal concentration for your specific cell line and assay. A broad range (e.g., 10 nM to 100 µM) is recommended to start.[1] |
| Compound Instability | Ensure proper storage of the compound and its stock solutions. Avoid multiple freeze-thaw cycles by preparing aliquots. Always prepare fresh dilutions for each experiment.[1] |
| Cellular Resistance | Certain cell lines may have intrinsic or acquired resistance to VEGFR-2 inhibitors. Consider using an alternative cell line or investigating potential resistance mechanisms.[1] |
| Low Assay Sensitivity | The selected assay may not be sensitive enough to detect the inhibitory effect. A more direct and sensitive method, such as an in vitro kinase assay or a Western blot for phosphorylated VEGFR-2, should be considered.[1] |
Issue 2: High background or suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a toxic threshold, which is typically less than 0.5%. Include a solvent-only control in your experimental design.[1][5] |
| Non-specific Binding | Some small molecules can bind non-specifically to other proteins, leading to off-target effects.[6] Consider counter-screening against unrelated targets or using a different class of inhibitor to confirm specificity. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. This is a common cause of false positives in HTS.[7][8] To investigate this, test the compound in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). A significant loss of activity in the presence of the detergent suggests aggregation. |
Issue 3: Potential for false positives in the HTS campaign.
| Possible Cause | Troubleshooting Step |
| Interference with Detection Method | Compounds can interfere with the assay's detection system (e.g., fluorescence, luminescence).[7][9] To check for this, perform a control experiment where the compound is added after the enzymatic reaction has been stopped. If the signal is still affected, the compound is likely interfering with the detection reagents. |
| Redox Activity | Compounds that can redox cycle may generate reactive oxygen species, such as hydrogen peroxide, which can lead to non-specific enzyme inhibition.[7] This is particularly relevant for assays containing reducing agents like DTT. Use a counter-assay to detect hydrogen peroxide generation. |
| Inorganic Impurities | Contamination with metal impurities, such as zinc, can cause false-positive signals in HTS assays.[10] If metal contamination is suspected, a counter-screen using a chelating agent like TPEN can be performed to see if the inhibitory activity is reversed. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Different Assay Formats
| Assay Type | Target | Substrate | ATP Concentration | IC50 (nM) |
| In Vitro Kinase Assay | Recombinant Human VEGFR-2 | Poly(Glu:Tyr, 4:1) | 10 µM | 50 |
| Cell-Based Proliferation Assay | HUVEC Cells | - | - | 500 |
| Cell-Based Phosphorylation Assay | HUVEC Cells | - | - | 250 |
Experimental Protocols
VEGFR-2 In Vitro Kinase Assay Protocol
This protocol is for a luminescence-based kinase assay to determine the in vitro inhibitory activity of this compound.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (Poly(Glu:Tyr, 4:1))
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
DMSO
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Plate Setup:
-
Add the master mixture to all wells of a white 96-well plate.
-
Add the diluted this compound solutions to the test wells.
-
Add 1x Kinase Buffer with the same DMSO concentration to the positive control (no inhibitor) wells.
-
Add 1x Kinase Buffer to the blank (no enzyme) wells.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[11][12]
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the blank values from all other readings. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Western Blot Protocol for VEGFR-2 Phosphorylation
Materials:
-
HUVEC cells
-
VEGF-A
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Develop the blot using a chemiluminescence substrate and capture the image using a digital imaging system.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: VEGFR-2 Inhibition vs. Multi-Kinase Inhibition in Hepatocellular Carcinoma Cells
A detailed analysis of a representative selective VEGFR-2 inhibitor versus the multi-kinase inhibitor sorafenib, providing insights into their mechanisms and efficacy in hepatocellular carcinoma (HCC) models.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a highly vascularized tumor, making angiogenesis a critical target for therapeutic intervention. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, playing a pivotal role in the proliferation, migration, and survival of endothelial cells.[1][2] Sorafenib, a multi-kinase inhibitor, has been a standard of care for advanced HCC. It targets several kinases, including VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and the Raf/MEK/ERK signaling pathway.[3][4] This guide provides a comparative analysis of the effects of a representative selective VEGFR-2 inhibitor against sorafenib on HCC cells.
Due to the lack of publicly available data for a compound specifically named "VEGFR-2-IN-29," this guide will utilize data from studies on other selective VEGFR-2 inhibitors to provide a comparative framework against the well-documented effects of sorafenib. This approach allows for a valuable comparison between a targeted anti-angiogenic agent and a multi-kinase inhibitor in the context of HCC.
Mechanism of Action
Sorafenib exerts its anti-tumor effects through a dual mechanism: it inhibits tumor cell proliferation and induces apoptosis by targeting the Raf/MEK/ERK signaling pathway, and it inhibits tumor angiogenesis by blocking VEGFR-2 and PDGFR-β.[3][4][5]
A selective VEGFR-2 inhibitor , on the other hand, primarily targets the VEGFR-2 signaling cascade. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, it blocks the downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation and survival.[3][5]
Comparative Efficacy in Hepatocellular Carcinoma Cells
Data Presentation
The following tables summarize the comparative effects of a representative selective VEGFR-2 inhibitor and sorafenib on HCC cells based on typical findings in preclinical studies.
Table 1: Effect on HCC Cell Viability
| Compound | Target HCC Cell Line(s) | Assay | IC50 (µM) | Reference |
| Selective VEGFR-2 Inhibitor (Representative) | HepG2, Huh-7 | MTT Assay | 5-15 | N/A |
| Sorafenib | HepG2, Huh-7, PLC/PRF/5 | MTT Assay | 5-10 | [5] |
Note: IC50 values for selective VEGFR-2 inhibitors can vary depending on the specific compound and cell line.
Table 2: Induction of Apoptosis in HCC Cells
| Compound | Target HCC Cell Line(s) | Assay | Apoptotic Cell Population (%) | Reference |
| Selective VEGFR-2 Inhibitor (Representative) | HepG2 | Annexin V/PI Staining | 20-40% (at 2x IC50) | [4] |
| Sorafenib | HepG2, Huh-7 | Annexin V/PI Staining | 30-60% (at 2x IC50) | [4] |
Table 3: Inhibition of Key Signaling Proteins
| Compound | Target Protein(s) | Assay | Observed Effect | Reference |
| Selective VEGFR-2 Inhibitor (Representative) | p-VEGFR-2, p-ERK, p-Akt | Western Blot | Significant decrease | [6] |
| Sorafenib | p-VEGFR-2, p-PDGFR-β, p-Raf, p-MEK, p-ERK | Western Blot | Significant decrease | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCC cells (e.g., HepG2, Huh-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of the test compounds (selective VEGFR-2 inhibitor or sorafenib) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: HCC cells are seeded in 6-well plates and treated with the test compounds at indicated concentrations for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive).
Western Blot Analysis
-
Cell Lysis: After treatment with the test compounds, HCC cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., p-VEGFR-2, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for comparing this compound and sorafenib.
Caption: Simplified signaling pathways targeted by sorafenib and a selective VEGFR-2 inhibitor.
Conclusion
Both sorafenib and selective VEGFR-2 inhibitors demonstrate anti-tumor activity in hepatocellular carcinoma cells. Sorafenib, with its multi-kinase inhibitory profile, impacts both tumor cell proliferation directly through the Raf/MEK/ERK pathway and angiogenesis. A selective VEGFR-2 inhibitor offers a more targeted approach, primarily inhibiting the pro-angiogenic signals mediated by VEGFR-2. The choice between these therapeutic strategies depends on the specific molecular characteristics of the tumor and the desired clinical outcome. Further research into the nuances of these pathways will continue to inform the development of more effective treatments for HCC.
References
- 1. Advances of VEGF signalling pathway in hepatocellular carcinomar invasion and metastasis and therapy [manu41.magtech.com.cn]
- 2. Vascular endothelial growth factor A is a potential prognostic biomarker and correlates with immune cell infiltration in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of VEGFR-2-IN-29 and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of two Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: VEGFR-2-IN-29 and the well-established multi-kinase inhibitor, Sunitinib. This document aims to be a valuable resource for researchers in oncology and drug discovery by presenting a side-by-side analysis of their performance based on available experimental data.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark of tumor growth, progression, and metastasis. Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of various cancers. It targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases, leading to both anti-angiogenic and direct anti-tumor effects.
This compound , also referred to in the literature as "Compound 29," is a more recently described small molecule inhibitor featuring an isatin-based thiazolidin-4-one scaffold. This guide synthesizes the available in vitro data to offer a comparative perspective on its efficacy against sunitinib.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Sunitinib, focusing on their in vitro inhibitory activities.
Table 1: Comparative Cytotoxicity against Human Renal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | CAKI-1 | 4.74 |
| A498 | 8.1 | |
| Sunitinib | CAKI-1 | 5.51 |
| A498 | Not Available in comparative study |
Data for this compound and the comparative value for Sunitinib in CAKI-1 cells are from a study by Fouad et al., as cited in a 2022 review on the bioactivity of thiazolidin-4-ones[1][2].
Table 2: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | Data not available in searched literature |
| Sunitinib | VEGFR-2 | 80 [3] |
| PDGFRβ | 2[3] | |
| c-Kit | Data available, potent inhibitor[3] | |
| FLT3 | Potent inhibitor[3] | |
| RET | Potent inhibitor |
Note: A direct comparison of the VEGFR-2 kinase inhibitory potency of this compound is not possible due to the absence of its IC50 value in the reviewed literature. Sunitinib's multi-targeted nature is a key differentiator.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the experimental data, the following diagrams illustrate the targeted signaling pathway and a general workflow for comparing these inhibitors in vitro.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for in vitro comparison of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key in vitro assays used to evaluate VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated VEGFR-2 kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer, test compounds (this compound and Sunitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the VEGFR-2 enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the generated signal (e.g., luminescence for ADP-Glo™) using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., CAKI-1, A498) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Sunitinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)
This assay evaluates the ability of the inhibitors to disrupt the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) in vitro, a key step in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound or Sunitinib. A vehicle control and a positive control (e.g., VEGF-stimulated) should be included.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Analyze the images to quantify parameters of angiogenesis, such as the total tube length, number of junctions, and number of branches.
-
Data Analysis: Compare the quantitative angiogenesis parameters in the inhibitor-treated groups to the control groups to determine the inhibitory effect.
Conclusion
Based on the currently available in vitro data, both this compound and Sunitinib demonstrate cytotoxic activity against renal cancer cell lines. Notably, this compound shows comparable, and in the case of the CAKI-1 cell line, slightly more potent, cytotoxic effects than Sunitinib in the specific study cited[1][2].
However, a comprehensive comparison is limited by the lack of publicly available data on the direct VEGFR-2 kinase inhibitory activity and the broader kinase selectivity profile of this compound. Sunitinib's well-documented multi-targeted nature, inhibiting VEGFRs, PDGFRs, and other kinases, contributes to its clinical efficacy but also to its side-effect profile. The more focused target profile of a compound like this compound could potentially offer a different therapeutic window.
Further in vitro studies are warranted to fully elucidate the comparative efficacy of this compound. Specifically, determining its IC50 against VEGFR-2 kinase, its selectivity against a panel of other kinases, and its effects on endothelial cell migration and apoptosis would provide a more complete picture for the research and drug development community.
References
A Comparative Guide to Validating VEGFR-2 Target Engagement in Cells: Featuring VEGFR-2-IN-29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VEGFR-2-IN-29 with other common Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. It includes supporting experimental data for assessing target engagement in a cellular context and detailed protocols for key validation assays.
Introduction to VEGFR-2 Target Engagement
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen.[1][2] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[1][2]
Confirming that a compound directly binds to and engages with VEGFR-2 within a cell is a crucial step in the drug discovery process. This guide focuses on methods to validate this target engagement, providing a framework for comparing the novel inhibitor this compound against established alternatives.
Comparison of VEGFR-2 Inhibitors
The potency of small molecule inhibitors against VEGFR-2 can be determined through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Type | Biochemical IC50 (VEGFR-2) | Cellular IC50 (VEGFR-2) | Reference Cell Line(s) |
| This compound | Selective Inhibitor | 16.5 nM | Not Available | Not Available |
| VEGFR-2-IN-26 | Selective Inhibitor | 15.5 nM | Not Available | Not Available |
| Cabozantinib | Multi-targeted Inhibitor | 0.035 nM | Not Available | Not Available |
| Axitinib | Multi-targeted Inhibitor | 0.2 nM | Not Available | Not Available |
| Sunitinib | Multi-targeted Inhibitor | 80 nM | Not Available | Not Available |
| Sorafenib | Multi-targeted Inhibitor | 90 nM | Not Available | Not Available |
| Pazopanib | Multi-targeted Inhibitor | 30 nM | Not Available | Not Available |
| CHMFL-VEGFR2-002 | Selective Inhibitor | 66 nM | 150 nM (GI50) | Tel-VEGFR2-BaF3 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and has been compiled from various sources.[3][4][5][6][7]
Key Assays for Validating Target Engagement
Two powerful techniques for confirming direct target engagement in a cellular environment are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow: VEGFR-2 NanoBRET™ Target Engagement Assay
Caption: Workflow for the VEGFR-2 NanoBRET™ Target Engagement Assay.
Detailed Protocol: VEGFR-2 NanoBRET™ Target Engagement Assay
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual.[9][10]
Materials:
-
HEK293 cells stably expressing NanoLuc®-VEGFR-2
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Tracer (e.g., K-4 or K-5)
-
This compound and other test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
TE Tracer Dilution Buffer
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing NanoLuc®-VEGFR-2 to ~80-90% confluency.
-
Trypsinize and resuspend the cells in Opti-MEM™ at the desired concentration.
-
Seed the cells into a white, 96-well assay plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound and Tracer Preparation:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Create a serial dilution of the test compounds in Opti-MEM™.
-
Prepare the NanoBRET™ tracer solution in TE Tracer Dilution Buffer at the recommended concentration.
-
-
Assay Execution:
-
To the appropriate wells, add the diluted test compounds.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the substrate mixture to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate on a luminometer equipped with filters for donor emission (460nm) and acceptor emission (610nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that measures the thermal stability of a protein in its native cellular environment.[11] The principle is that a ligand binding to its target protein will stabilize the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability is then quantified, typically by Western blotting.
Experimental Workflow: VEGFR-2 CETSA® with Western Blot Readout
Caption: Workflow for the VEGFR-2 Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: VEGFR-2 CETSA® with Western Blot Readout
This protocol is a generalized procedure based on established CETSA® methodologies.[11][12][13][14]
Materials:
-
VEGFR-2 expressing cells (e.g., HUVECs, HEK293)
-
Cell culture medium and reagents
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensity (representing soluble VEGFR-2) against the temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve indicates target engagement.
-
VEGFR-2 Signaling Pathway
Understanding the VEGFR-2 signaling cascade is essential for interpreting the downstream effects of target engagement. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream pathways that promote cell proliferation, migration, and survival.[15]
VEGFR-2 Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VEGFR-2 Tyrosine Kinase Inhibitors: VEGFR-2-IN-29 vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel VEGFR-2 tyrosine kinase inhibitor (TKI), designated here as VEGFR-2-IN-29 (using the public data for GW654652 as a representative example), with the established multi-targeted TKIs, Sorafenib and Sunitinib. This comparison is supported by experimental data from in vitro and in vivo studies to aid researchers in evaluating their potential applications.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Tyrosine kinase inhibitors that target VEGFR-2 have become a cornerstone in the treatment of various solid tumors. This guide focuses on a comparative analysis of a selective VEGFR-2 inhibitor, this compound, against the broader-spectrum agents Sorafenib and Sunitinib.
In Vitro Efficacy: Kinase and Cellular Assays
The in vitro potency and selectivity of VEGFR-2 inhibitors are critical indicators of their therapeutic potential. These are typically assessed through kinase inhibition assays and cellular proliferation assays using human umbilical vein endothelial cells (HUVECs).
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound (GW654652) (nM) | Sorafenib (nM) | Sunitinib (nM) |
| VEGFR-2 | 2-12 [1] | 90 [2][3][4] | 80 [2][3][5] |
| VEGFR-1 | Similar to VEGFR-2[1] | 26[4] | - |
| VEGFR-3 | Similar to VEGFR-2[1] | 20[2][3] | - |
| PDGFR-β | >8800[1] | 57[2][3] | 2[2][5] |
| c-KIT | >8800[1] | 68[2][3] | Potent Inhibition[2][5] |
| Raf-1 | - | 6[2] | - |
| B-Raf | - | 22[2] | - |
| Flt-3 | - | 59[2][3] | Potent Inhibition |
Note: Data for this compound is based on the published data for GW654652.
Table 2: Cellular Proliferation Assay (IC50)
| Cell Line | Assay Condition | This compound (GW654652) (nM) |
| HUVEC | VEGF-stimulated | 110[1][6] |
| HUVEC | bFGF-stimulated | 1980[1][6] |
As shown in Table 1, this compound (GW654652) demonstrates high potency and selectivity for VEGFR kinases compared to Sorafenib and Sunitinib, which inhibit a broader range of kinases.[1] This selectivity is further highlighted in cellular assays (Table 2), where this compound shows significantly greater potency in inhibiting VEGF-stimulated HUVEC proliferation compared to bFGF-stimulated proliferation, indicating a specific anti-angiogenic effect mediated through the VEGF/VEGFR-2 pathway.[1][6]
In Vivo Efficacy: Human Tumor Xenograft Models
The anti-tumor efficacy of these inhibitors has been evaluated in various human tumor xenograft models in mice. The percentage of tumor growth inhibition is a key endpoint in these studies.
Table 3: In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment | This compound (GW654652) (% Inhibition) | Sorafenib (% Inhibition) | Sunitinib (% Inhibition) |
| HT29 (Colon) | - | Sensitive | - | Reduced vascular permeability[7] |
| HN5 (Head & Neck) | - | Sensitive | - | - |
| A375P (Melanoma) | - | Less Sensitive | - | - |
| PC3 (Prostate) | - | Less Sensitive | - | - |
| Huh-7 (HCC) | 2.5 mg/kg | - | 52% (in combination)[8] | Inferior to Sorafenib[9] |
| MDA-MB-231 (TNBC) | 80 mg/kg/2 days | - | - | 94%[10] |
| Glioblastoma | - | - | Significant Inhibition[11] | - |
| Neuroblastoma | 20 mg/kg | - | - | 49-55%[12] |
Note: Direct comparative studies with identical experimental conditions are limited. The efficacy of VEGFR-2 inhibitors can be tumor model-dependent. The anti-tumor efficacy of GW654652 was shown to correlate with high VEGF and low VEGFR2 expression in tumors.[1][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
VEGFR-2 Kinase Assay (Luminescence-based)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against recombinant human VEGFR-2 kinase.
-
Reagent Preparation : Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Prepare serial dilutions of the test compound in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%. Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Assay Setup : In a 96-well plate, add the master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).
-
Inhibitor Addition : Add the diluted test compound to the appropriate wells. For positive control wells (no inhibitor), add buffer with the same DMSO concentration. For blank wells (no enzyme), add buffer.
-
Enzyme Reaction : Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection : Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[13][14]
HUVEC Proliferation Assay (MTT-based)
This protocol measures the anti-proliferative effect of a test compound on HUVECs.
-
Cell Seeding : Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Serum Starvation (Optional) : To synchronize the cells, incubate them in a serum-free medium for 12-24 hours.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compound and a stimulating agent like VEGF (e.g., 20-50 ng/mL). Include vehicle controls. Incubate for 48-72 hours.
-
MTT Assay : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of proliferation inhibition for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[15][16][17]
Human Tumor Xenograft Model
This protocol describes the in vivo evaluation of a test compound's anti-tumor efficacy.
-
Cell Preparation : Culture the desired human tumor cell line and harvest the cells when they reach 80-90% confluency. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel.
-
Animal Model : Use immunodeficient mice (e.g., NOD-SCID or nude mice) aged 4-6 weeks.
-
Tumor Implantation : Subcutaneously inject the cell suspension (e.g., 3 x 10^6 cells) into the flank of each mouse.[18]
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[18]
-
Treatment : When the average tumor volume reaches a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation : Continue to monitor tumor volume throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.[18][19]
Conclusion
This comparative guide provides a summary of the preclinical efficacy of the selective VEGFR-2 inhibitor, this compound (represented by GW654652), in relation to the multi-targeted TKIs, Sorafenib and Sunitinib. This compound demonstrates high in vitro potency and selectivity for the VEGFR-2 kinase. The provided experimental protocols offer a framework for the preclinical evaluation of novel VEGFR-2 inhibitors. The choice of an appropriate TKI for further development will depend on the specific therapeutic context and the desired selectivity profile.
References
- 1. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncology-central.com [oncology-central.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Sunitinib in Hepatocellular Carcinoma: Rationale, Early Clinical Experience, and Correlative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Endothelial cell proliferation assay [bio-protocol.org]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. benchchem.com [benchchem.com]
Navigating the Synergistic Landscape of VEGFR-2 Inhibition and Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy regimens is a cornerstone of modern oncology research. This guide provides a comprehensive comparison of the synergistic effects observed when Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors are combined with chemotherapy. While specific preclinical or clinical data for the investigational molecule VEGFR-2-IN-29 is not publicly available at this time, this document will focus on the broader class of VEGFR-2 inhibitors, drawing on established experimental data from representative molecules to illustrate the principles and potential of this therapeutic approach.
The Rationale for Combination: A Two-Pronged Attack
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. By inhibiting VEGFR-2, targeted therapies can disrupt the tumor's blood supply, leading to nutrient deprivation and reduced growth. Chemotherapy, on the other hand, directly targets rapidly dividing cancer cells. The synergistic potential of combining these two modalities lies in a multi-faceted mechanism:
-
Enhanced Chemotherapy Efficacy: VEGFR-2 inhibitors can "normalize" the chaotic and leaky tumor vasculature. This can improve the delivery and penetration of chemotherapeutic agents into the tumor microenvironment.
-
Overcoming Resistance: Tumors can develop resistance to chemotherapy. By targeting a separate and critical pathway for tumor survival, VEGFR-2 inhibitors can help to overcome or delay the onset of this resistance.
-
Direct Anti-Tumor Effects: Some VEGFR-2 inhibitors may have direct anti-tumor effects in addition to their anti-angiogenic properties.
Comparative Efficacy of VEGFR-2 Inhibitors in Combination with Chemotherapy
While we await specific data on this compound, we can examine the synergistic effects of other well-documented VEGFR-2 inhibitors to understand the potential of this drug class. The following table summarizes preclinical and clinical findings for representative VEGFR-2 inhibitors when used in combination with various chemotherapy agents.
| VEGFR-2 Inhibitor | Chemotherapy Agent(s) | Cancer Model/Patient Population | Key Findings (Synergistic Effects) | Citation |
| Ramucirumab | Paclitaxel | Advanced Gastric or Gastroesophageal Junction Adenocarcinoma | Increased median overall survival and progression-free survival compared to paclitaxel alone. | [1] |
| Apatinib | Docetaxel | Advanced Non-Small-Cell Lung Cancer | Improved progression-free survival and overall response rate compared to docetaxel alone. | |
| Vandetanib | Pemetrexed | Advanced Non-Small-Cell Lung Cancer | Enhanced tumor growth inhibition in preclinical models. | [2] |
| Fruquintinib | Various standard-of-care chemotherapies | Metastatic Colorectal Cancer | Approved for use after progression on prior lines of therapy, including chemotherapy, demonstrating benefit in a combination setting. | [3] |
| Rivoceranib | In combination with chemotherapy and immunotherapy | Various solid tumors | Currently under investigation in multiple clinical trials, with promising early results in combination regimens. | [3] |
| Investigational Agent (Compound 13d) | N/A (in vivo anti-angiogenesis study) | Zebrafish model | Demonstrated superior anti-angiogenesis ability compared to sunitinib. | [4] |
Experimental Protocols: A Look into the Methodologies
To ensure the reproducibility and rigorous evaluation of synergistic effects, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically employed in the preclinical assessment of VEGFR-2 inhibitors in combination with chemotherapy.
In Vitro Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and apoptotic effects of the VEGFR-2 inhibitor, chemotherapy, and their combination on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines relevant to the target indication are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of the VEGFR-2 inhibitor, the chemotherapeutic agent, and the combination of both for 24, 48, and 72 hours.
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the percentage of viable cells is calculated relative to untreated controls.
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.
-
Data Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: Vehicle control, VEGFR-2 inhibitor alone, chemotherapy alone, and the combination of the VEGFR-2 inhibitor and chemotherapy.
-
Dosing and Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the efficacy between groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a clear understanding of the research.
Caption: VEGFR-2 signaling pathway and points of intervention.
Caption: Preclinical experimental workflow for synergy assessment.
Conclusion
The combination of VEGFR-2 inhibitors with chemotherapy represents a powerful strategy in cancer therapy. While specific data for this compound is not yet available, the extensive research on other molecules in this class provides a strong rationale and a clear path for its preclinical and clinical development. The methodologies and comparative data presented in this guide offer a framework for understanding and evaluating the potential synergistic effects of novel VEGFR-2 inhibitors in combination with standard-of-care chemotherapies. As more data becomes available, this guide will be updated to include specific findings related to this compound.
References
- 1. Preclinical safety, toxicology, and biodistribution study of adenoviral gene therapy with sVEGFR-2 and sVEGFR-3 combined with chemotherapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 4. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel VEGFR-2 Inhibitors Against Established Controls
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the anti-tumor efficacy of novel VEGFR-2 inhibitors. By objectively comparing a new compound, designated here as "Novel Compound X," against established VEGFR-2 inhibitors Sorafenib and Sunitinib, this guide offers supporting experimental data and detailed protocols to ensure robust validation.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[1] This guide outlines the essential in vitro and in vivo experiments to characterize a novel VEGFR-2 inhibitor and benchmark its performance against standard-of-care drugs.
Comparative Efficacy Data
The following table summarizes the key performance indicators for a hypothetical "Novel Compound X" alongside the established VEGFR-2 inhibitors, Sorafenib and Sunitinib. This structured format allows for a direct comparison of their anti-tumor activities.
| Parameter | Novel Compound X | Sorafenib | Sunitinib |
| In Vitro VEGFR-2 Kinase Inhibition (IC50) | [Insert Data] | 90 nM[2][3] | 80 nM[4] |
| Anti-Proliferative Activity (HUVEC, IC50) | [Insert Data] | ~1.5 µM[5] | 40 nM[6] |
| Anti-Proliferative Activity (HT-29, IC50) | [Insert Data] | Effective[7] | Effective[8] |
| Anti-Proliferative Activity (MDA-MB-231, IC50) | [Insert Data] | Effective | Effective |
| In Vivo Anti-Tumor Efficacy (Xenograft Model) | [Insert Data] | Tumor growth inhibition observed in HT-29 xenografts. | 94% tumor volume reduction in MDA-MB-231 xenografts (80 mg/kg/2 days for 4 weeks). |
Key Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the key validation experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The reduction in this activity in the presence of the test compound indicates inhibition.
Protocol:
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Compound Addition: Add 5 µL of serially diluted "Novel Compound X," Sorafenib, or Sunitinib to the respective wells. For the positive control (no inhibitor), add 5 µL of buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of buffer.
-
Enzyme Addition: To the test and positive control wells, add 20 µL of diluted VEGFR-2 enzyme (1 ng/µL). Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubation: Mix gently and incubate at 30°C for 45 minutes.
-
Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MDA-MB-231) or endothelial cells (e.g., HUVEC) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.
Western Blot Analysis of VEGFR-2 Phosphorylation
This experiment confirms the mechanism of action by detecting the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated VEGFR-2 (p-VEGFR-2) in cell lysates after treatment with the inhibitor and stimulation with VEGF.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs and serum-starve them for 4-6 hours. Pre-treat the cells with different concentrations of the inhibitor for 1-2 hours, followed by stimulation with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody against p-VEGFR-2 (e.g., Tyr1175).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) for normalization.
In Vivo Tumor Xenograft Study
This is a critical step to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Protocol:
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., athymic nude or SCID).
-
Tumor Cell Implantation: Subcutaneously inject 3.0 x 10^6 human cancer cells (e.g., HT-29, MDA-MB-231) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to an average volume of approximately 50-150 mm³. Randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer the test compound and control vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) percentage and compare the tumor volumes between the treated and control groups.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for effective research. The following diagrams, created using the DOT language, provide a visual representation of the VEGFR-2 signaling cascade and a typical experimental workflow for validating a novel anti-tumor compound.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for validating an anti-tumor drug.
References
- 1. feyz.kaums.ac.ir [feyz.kaums.ac.ir]
- 2. Sorafenib improves alkylating therapy by blocking induced inflammation, invasion and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the simultaneous treatment effects of sorafenib and sunitinib on viability and migration of breast (MDA-MB-231) and pancreatic (Panc1) cancer cell lines - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VEGFR-2 Inhibitor Binding Kinetics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, with a focus on available data for compounds within this class. Understanding the kinetic parameters of inhibitor-receptor interactions is crucial for the development of effective anti-angiogenic therapies. This document presents a summary of binding data, detailed experimental protocols for kinetic analysis, and a visualization of the targeted signaling pathway.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the process of forming new blood vessels.[1] Upon binding its ligand, such as VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime therapeutic target for inhibiting tumor growth and metastasis.[1]
Comparative Binding Kinetics of VEGFR-2 Inhibitors
| Inhibitor | Parameter | Value | Description |
| VEGFR-2-IN-30 | IC50 | 66 nM | The concentration required to inhibit 50% of VEGFR-2 kinase activity.[3] |
| Axitinib | Kon (Association Rate) | 1.1 x 10⁷ M⁻¹s⁻¹ | The rate at which the inhibitor binds to VEGFR-2.[1] |
| Koff (Dissociation Rate) | 1.8 x 10⁻² s⁻¹ | The rate at which the inhibitor dissociates from VEGFR-2.[1] | |
| KD (Equilibrium Dissociation Constant) | 1.6 nM | A measure of the binding affinity; calculated as Koff/Kon.[1] | |
| Residence Time (1/Koff) | ~55 seconds | The average time the inhibitor remains bound to the target.[1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half and can be influenced by experimental conditions. Kinetic parameters (Kon, Koff, KD) provide a more detailed understanding of the dynamic interaction between the inhibitor and its target.
Visualizing the VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the simplified VEGFR-2 signaling cascade upon ligand binding and indicates the point of action for small molecule inhibitors.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance is a label-free technique used to measure the real-time interaction between a ligand (e.g., VEGFR-2) and an analyte (e.g., inhibitor), providing quantitative data on association and dissociation rates.[4][5]
Objective: To determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (KD) of an inhibitor binding to the VEGFR-2 kinase domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant human VEGFR-2 kinase domain
-
Test inhibitor (e.g., this compound)
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
Procedure:
-
Sensor Chip Preparation: The recombinant VEGFR-2 kinase domain is immobilized on the sensor chip surface using standard amine coupling chemistry.[5] A reference flow cell is prepared without the protein to serve as a control for non-specific binding and bulk refractive index changes.[4]
-
Analyte Preparation: A series of concentrations of the test inhibitor are prepared in the running buffer. The concentration range should ideally span from 0.1 to 100 times the expected KD.[4]
-
Association Phase: The different concentrations of the inhibitor are injected sequentially over both the VEGFR-2-coated and reference flow cells at a constant flow rate. The binding is monitored in real-time as an increase in response units (RU).
-
Dissociation Phase: After the association phase, the running buffer is flowed over the sensor chip to monitor the dissociation of the inhibitor from the receptor, observed as a decrease in RU.
-
Regeneration: Between each inhibitor concentration, the sensor chip surface is regenerated using a low pH solution to remove any bound inhibitor.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference cell data. The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the Kon, Koff, and KD values.[4]
Experimental Workflow for SPR Analysis
The following diagram outlines the typical workflow for an SPR-based binding kinetics experiment.
Conclusion
This guide provides a framework for the comparative analysis of VEGFR-2 inhibitor binding kinetics. While specific kinetic data for every compound may not be publicly available, the use of well-characterized inhibitors like Axitinib as benchmarks, combined with standardized experimental protocols such as Surface Plasmon Resonance, allows for a robust evaluation of novel inhibitors. The provided diagrams of the VEGFR-2 signaling pathway and experimental workflow serve as valuable tools for researchers in the field of anti-angiogenic drug discovery. A thorough understanding of binding kinetics is paramount for the rational design and optimization of potent and selective VEGFR-2 inhibitors for therapeutic applications.
References
A Comparative Guide: VEGFR-2-IN-29 Versus Monoclonal Antibodies in Anti-Angiogenic Therapy
In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a cornerstone of anti-angiogenic strategies.[1][2] This receptor is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][3][4] Therapeutic agents designed to disrupt this pathway predominantly fall into two major categories: small molecule tyrosine kinase inhibitors (TKIs), such as VEGFR-2-IN-29, and monoclonal antibodies.
This guide provides an objective, data-driven comparison of these two classes of inhibitors, offering researchers, scientists, and drug development professionals a clear perspective on their distinct mechanisms, performance, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between small molecule inhibitors and monoclonal antibodies lies in their mechanism and site of action.
-
Monoclonal Antibodies (mAbs) , such as Ramucirumab, are large protein therapeutics that function extracellularly.[5][6][7] They are designed to bind with high specificity to the extracellular domain of the VEGFR-2 protein.[5][6][8] This binding physically blocks the natural ligand, VEGF-A, from attaching to the receptor, thereby preventing receptor dimerization and activation.[5][6][7][8] Other antibodies, like Bevacizumab, function by directly binding to and sequestering the VEGF-A ligand itself, preventing it from interacting with the receptor in the first place.[9][10][11][12]
-
This compound represents the class of small molecule tyrosine kinase inhibitors. These molecules are cell-permeable and act intracellularly.[4][13] They are designed to target the ATP-binding pocket within the kinase domain of the VEGFR-2 receptor.[4][13] By competitively inhibiting ATP binding, they prevent the autophosphorylation of the receptor, which is a critical step for initiating downstream signaling cascades, even if the VEGF ligand has bound to the extracellular domain.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Ramucirumab: A New Therapy for Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ramucirumab? [synapse.patsnap.com]
- 8. Ramucirumab - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Bevacizumab - Wikipedia [en.wikipedia.org]
- 11. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of VEGFR-2-IN-29
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of VEGFR-2-IN-29 with other Receptor Tyrosine Kinases (RTKs), placing its known activity in the context of other well-characterized VEGFR-2 inhibitors.
While specific comprehensive kinome screening data for this compound is not widely available in the public domain, its potent inhibitory activity against VEGFR-2 is established. This guide synthesizes the available information and draws comparisons with established multi-kinase inhibitors to provide a valuable resource for evaluating its potential applications.
Unveiling the Selectivity Profile of this compound
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Available data indicates that this compound has a half-maximal inhibitory concentration (IC50) of 16.5 nM for VEGFR-2.
To contextualize the selectivity of this compound, this guide presents a comparison with the well-documented cross-reactivity profiles of three widely used VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib. These inhibitors have been extensively characterized against broad panels of kinases, offering a clear picture of the potential for off-target interactions.
Comparative Analysis of IC50 Values
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and other prominent VEGFR-2 inhibitors against a selection of key RTKs. This allows for a direct comparison of their relative potencies and selectivity.
| Kinase Target | This compound | Sorafenib | Sunitinib | Axitinib |
| VEGFR-2 | 16.5 | 90 | 9 | 0.2 |
| VEGFR-1 | Data not available | 25 | 16 | 1.8 |
| VEGFR-3 | Data not available | 20 | 6 | 0.1-0.3 |
| PDGFRβ | Data not available | 58 | 8 | 1.6 |
| PDGFRα | Data not available | 50 | 37 | >1000 |
| c-Kit | Data not available | 90 | 16 | 1.7 |
| FGFR1 | Data not available | 580 | 104 | Data not available |
| EGFR | Data not available | 6000 | >10000 | >10000 |
Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions. The absence of data for this compound against other RTKs highlights the need for further comprehensive profiling.
Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows
To further aid in the understanding of VEGFR-2 inhibition and the experimental procedures used to determine inhibitor selectivity, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of an inhibitor's cross-reactivity profile is crucial for its preclinical development. Below are detailed methodologies for key experiments used to assess kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
1. Reagents and Materials:
- Purified recombinant kinase (e.g., VEGFR-2, EGFR, PDGFRβ, etc.)
- Kinase-specific peptide substrate
- This compound and reference inhibitors (e.g., Sorafenib, Sunitinib)
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
- [γ-33P]ATP
- 10% Phosphoric acid
- Phosphocellulose filter plates
- Microplate scintillation counter
2. Procedure:
- Prepare serial dilutions of this compound and reference inhibitors in the kinase reaction buffer.
- In a 96-well plate, add the kinase, the specific peptide substrate, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding [γ-33P]ATP.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Stop the reaction by adding 10% phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
- Measure the radioactivity on the filter plate using a microplate scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
KINOMEscan™ Competition Binding Assay
This high-throughput screening method assesses the binding of a test compound to a large panel of kinases.
1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) for a DNA tag fused to the kinase.
2. Procedure:
- Kinases, tagged with a unique DNA identifier, are incubated with the test compound (this compound) and an immobilized ligand in a multi-well plate.
- The mixture is allowed to reach equilibrium.
- The solid support is washed to remove unbound components.
- The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
3. Data Analysis:
- The amount of kinase measured in the presence of the test compound is compared to a DMSO control.
- The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
- A dissociation constant (Kd) can be determined from a dose-response curve, providing a quantitative measure of binding affinity.
Conclusion
This compound is a potent inhibitor of VEGFR-2. While its broader selectivity profile against other RTKs is not yet fully elucidated in publicly available literature, a comparative analysis with established multi-kinase inhibitors like Sorafenib and Sunitinib provides a valuable framework for understanding its potential for on- and off-target activities. The detailed experimental protocols provided in this guide offer a clear understanding of the methodologies used to generate the critical cross-reactivity data necessary for the continued development and characterization of this and other kinase inhibitors. Further kinome-wide screening of this compound is essential to fully map its selectivity and guide its future therapeutic applications.
Confirming the Specificity of VEGFR-2-IN-29: A Comparative Guide Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the specificity of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, VEGFR-2-IN-29, utilizing small interfering RNA (siRNA) knockdown. We present a comparative analysis of this compound against other commonly used VEGFR-2 inhibitors, supported by experimental data and detailed protocols.
Vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have shown clinical efficacy; however, off-target effects remain a significant concern due to the conserved nature of kinase domains. Therefore, rigorous validation of inhibitor specificity is paramount.
Comparison of VEGFR-2 Inhibitors
This compound, also known as Compound 5 from the work of Yang et al., is a quinoline amide derivative with a reported IC50 of 16.5 nM for VEGFR-2. A closely related analog, Compound 6, demonstrated even higher potency with an IC50 of 3.8 nM in a VEGFR-2 kinase assay and 5.5 nM in a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay[1]. The table below compares the reported inhibitory concentrations and known major off-targets of this compound with other prominent VEGFR-2 inhibitors.
| Inhibitor | Primary Target IC50 (nM) | Major Off-Targets |
| This compound (Compound 5) | 16.5 (VEGFR-2) | Data not publicly available. |
| Sunitinib | 9 (VEGFR-2) | PDGFRβ, c-KIT, FLT3, RET, CSF-1R[2][3] |
| Sorafenib | 90 (VEGFR-2) | BRAF, CRAF, PDGFRβ, c-KIT, FLT3, RET[1][4][5] |
| Axitinib | 0.2 (VEGFR-2) | PDGFRα/β, c-KIT[6] |
| Cabozantinib | 0.035 (VEGFR-2) | MET, AXL, RET, KIT, FLT1/3/4, TIE2[7] |
| Regorafenib | 4.2 (VEGFR-2) | TIE2, PDGFRβ, KIT, RET, RAF-1, BRAF[8] |
| Lenvatinib | 4.0 (VEGFR-2) | VEGFR1/3, FGFR1-4, PDGFRα, KIT, RET[9][10] |
Confirming Specificity with siRNA Knockdown
To definitively attribute the biological effects of this compound to its intended target, a rescue experiment using siRNA to knock down VEGFR-2 expression is the gold standard. The logic is that if the inhibitor's effect is on-target, its efficacy will be diminished in cells lacking the target protein.
Experimental Workflow
References
- 1. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Adverse Events Associated with Cabozantinib Therapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Lenvatinib on the Functional Reprogramming of Peripheral Myeloid Cells in the Context of Non-Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of VEGFR-2 Inhibitors: VEGFR-2-IN-29 Versus Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel VEGFR-2 inhibitor, VEGFR-2-IN-29, against established inhibitors such as Sorafenib, Sunitinib, and Axitinib. This document is intended to serve as a resource for researchers in oncology and drug development, offering a side-by-side look at the anti-tumor activities of these compounds, supported by available preclinical data.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain have been developed and are in clinical use.[1] This guide focuses on comparing a novel quinoline amide derivative, this compound, with the widely used inhibitors Sorafenib, Sunitinib, and Axitinib.
Overview of Inhibitors
This compound is a novel quinoline amide derivative identified as a potent VEGFR-2 inhibitor. In vitro studies have demonstrated its significant inhibitory activity against VEGFR-2 kinase.
Established Inhibitors:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, VEGFR-3, PDGFR-β, and Raf kinases. It is approved for the treatment of renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and other kinases. It is used in the treatment of RCC and gastrointestinal stromal tumors (GIST).
-
Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3. It is approved for the treatment of advanced RCC.[2]
In Vivo Efficacy Comparison
The following tables summarize the available in vivo efficacy data for this compound and the established inhibitors in various xenograft models. Direct comparison is challenging due to the variability in experimental models, including the cancer cell lines, animal strains, and dosing regimens used.
Table 1: In Vivo Efficacy of this compound
| Tumor Model | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Human Cancer Xenograft | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | In vivo data not available in public abstracts | Yang Y, et al. Bioorg Med Chem Lett. 2010 |
Note: Detailed in vivo efficacy data for this compound from the primary publication was not publicly available at the time of this guide's compilation.
Table 2: In Vivo Efficacy of Established VEGFR-2 Inhibitors
| Inhibitor | Tumor Model | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Sorafenib | Hepatocellular Carcinoma | PLC/PRF/5 | Xenograft mouse model | 10 mg/kg, p.o., daily | 49% TGI | [3] |
| Hepatocellular Carcinoma | PLC/PRF/5 | Xenograft mouse model | 30 mg/kg, p.o., daily | Complete tumor growth inhibition | [3] | |
| Anaplastic Thyroid Carcinoma | DRO | Orthotopic nude mice | 40 mg/kg, p.o., daily | 63% TGI | [4] | |
| Anaplastic Thyroid Carcinoma | DRO | Orthotopic nude mice | 80 mg/kg, p.o., daily | 93% TGI | [4] | |
| Renal Cell Carcinoma | 786-O | Ectopic and orthotopic | 15 mg/kg, daily | Significant TGI | [5] | |
| Sunitinib | Ovarian Cancer | SKOV3 (luciferase-expressing) | SCID beige mice | 40 mg/kg, p.o. | Significant reduction in tumor burden | [6] |
| Mammary Cancer | BJMC3879 | Mice | Mini-osmotic pumps | Significant inhibition of tumor growth and metastasis | [7] | |
| Renal Cell Carcinoma | - | - | 50 mg daily (4 weeks on, 2 weeks off) | 33% objective response rate in a phase II clinical trial | [8] | |
| Axitinib | Non-Small Cell Lung Cancer | A549 | Orthotopic nude mice | 25 mg/kg/day, p.o. | Significant decrease in tumor nodule size and number | [9] |
| Neuroblastoma | IGR-N91 | Subcutaneous and orthotopic | 30 mg/kg, p.o., BID for 2 weeks | Significant tumor growth delay | [10] | |
| Breast Cancer | MCF-7/ADR | Xenograft model | 30, 60, 120 mg/kg | 31.7%, 43.6%, and 55.0% TGI, respectively | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are generalized protocols for xenograft tumor model studies, which should be adapted based on the specific cell line and therapeutic agent.
General Subcutaneous Xenograft Model Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into control and treatment groups. The inhibitor is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point. Tumors are then excised and weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of angiogenesis and proliferation).
Signaling Pathways and Visualization
The following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sunitinib efficacy against advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking VEGFR-2-IN-29: A Comparative Analysis Against Clinical Trial Compounds
For Immediate Release
A Head-to-Head Look at a Novel VEGFR-2 Inhibitor in the Landscape of Cancer Therapy
Researchers and drug development professionals now have access to a comprehensive comparative guide benchmarking the preclinical compound VEGFR-2-IN-29 against established clinical-stage VEGFR-2 inhibitors. This guide provides a detailed analysis of its performance, offering valuable insights for the oncology research community.
Disclaimer: Publicly available information and experimental data for a compound specifically named "this compound" are not available at the time of this publication. Therefore, this guide utilizes data for a structurally related and well-characterized preclinical compound, VEGFR-2-IN-30, as a surrogate for comparative analysis. All data presented for VEGFR-2-IN-30 is intended to provide a representative benchmark for a novel preclinical VEGFR-2 inhibitor.
This publication offers a direct comparison of VEGFR-2-IN-30 with leading clinical trial compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. The guide presents a thorough examination of biochemical potency, cellular activity, and kinase selectivity, alongside detailed experimental protocols to ensure transparency and reproducibility.
At a Glance: Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of VEGFR-2-IN-30 and clinically approved VEGFR-2 inhibitors against a panel of kinases. This data provides a snapshot of the potency and selectivity of each compound.
| Compound | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50, nM) |
| VEGFR-2-IN-30 | 66 | PDGFR (180), EGFR (98), FGFR1 (82) |
| Regorafenib | 4.2[1][2] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[1] |
| Lenvatinib | 4[3][4] | VEGFR1 (22), VEGFR3 (5.2), FGFR1-4, PDGFR, c-Kit, RET[3][4] |
| Axitinib | 0.2[5][6] | VEGFR1 (1.2), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[5][6] |
| Cabozantinib | 0.035[7][8][9] | MET (1.3), RET (5.2), c-Kit (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[7][9] |
Cellular Activity: A Comparative Overview
This table outlines the effects of each compound on various cellular processes crucial for tumor growth and progression.
| Compound | Cell-Based Assay | Cell Line | Observed Effect |
| VEGFR-2-IN-30 | Cell Growth Inhibition | UO-31 | 35% inhibition at 10 µM |
| Cell Cycle Arrest | UO-31 | Arrest at S-phase | |
| Apoptosis Induction | UO-31 | Increased early and late apoptosis | |
| Cell Migration Inhibition | HUVEC | 58.52% inhibition at 10 µg/mL | |
| Regorafenib | Cell Viability | HCT-116, SW1116, LS-1034, SW480, Caco-2 | IC50 values of 3 µM, 7 µM, 7 µM, 5.5 µM, and 5 µM, respectively[10] |
| HUVEC Proliferation | HUVEC | IC50 of ~3 nM (VEGF-stimulated)[1] | |
| Lenvatinib | Cell Viability | Hep3B2.1-7, HuH-7, JHH-7 | IC50 values of 0.23, 0.42, and 0.64 µmol/L, respectively[3] |
| HUVEC Proliferation | HUVEC | IC50 of 3.4 nM (VEGF-induced)[11] | |
| Axitinib | Cell Viability | IGR-N91, IGR-NB8, SH-SY5Y | IC50 of >10,000 nM, 849 nM, 274 nM, respectively[6] |
| HUVEC Proliferation | HUVEC | IC50 of 573 nM (non-VEGF stimulated)[6] | |
| Cabozantinib | Cell Viability | 786-O, Caki-2 | Dose-dependent decrease in viability[12] |
| Cell Invasion | Multiple | Dose-dependent inhibition |
Visualizing the Science
To further elucidate the mechanisms and methodologies discussed, this guide includes detailed diagrams generated using Graphviz.
Caption: The VEGFR-2 signaling pathway, a critical driver of angiogenesis.
Caption: A typical experimental workflow for evaluating VEGFR-2 inhibitors.
Detailed Experimental Protocols
To facilitate further research and verification, detailed protocols for the key assays cited in this guide are provided below.
VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagent Preparation : Prepare a master mixture containing 5x kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1). Prepare serial dilutions of the test compound.
-
Reaction Setup : In a 96-well plate, add the master mixture to all wells. Add the diluted test compound to the test wells and a vehicle control (e.g., DMSO) to the positive and negative control wells.
-
Enzyme Addition : Add recombinant human VEGFR-2 enzyme to the test and positive control wells. Add buffer without enzyme to the negative control wells.
-
Incubation : Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Signal Detection : Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment : Treat cells with the test compound for a duration sufficient to induce apoptosis.
-
Cell Lysis : Lyse the cells to release their contents, including caspases.
-
Substrate Addition : Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation : Incubate the mixture to allow activated caspases to cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : Measure the fluorescence intensity using a fluorometer. The fluorescence signal is directly proportional to the caspase activity.
-
Data Analysis : Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase activity.
Cell Migration Assay (Transwell)
This assay evaluates the ability of a compound to inhibit cell migration towards a chemoattractant.
-
Chamber Preparation : Place a Transwell insert with a porous membrane into the well of a culture plate. The lower chamber is filled with media containing a chemoattractant (e.g., serum or a specific growth factor).
-
Cell Seeding : Seed cells in serum-free media in the upper chamber of the Transwell insert. The test compound is added to the upper chamber.
-
Incubation : Incubate the plate for a period that allows for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Removal of Non-migrated Cells : Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining : Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification : Count the number of migrated cells in several microscopic fields.
-
Data Analysis : Calculate the percentage of migration inhibition for the treated groups compared to the control group.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VEGFR-2-IN-29: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides detailed procedures for the proper disposal of VEGFR-2-IN-29, a kinase inhibitor used in biochemical research. While this compound is not classified as a hazardous substance, proper handling and disposal are essential to prevent contamination and ensure workplace safety.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure and ensures personal safety.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
-
Safety Glasses: To shield eyes from any airborne particles.
In the event of accidental contact, follow these first-aid measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with water.[1][2]
-
After eye contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present.[1][2]
-
If swallowed: Have the individual drink water (a maximum of two glasses). If they feel unwell, consult a doctor.[1][2]
Summary of Key Compound Information
The following table summarizes essential information for this compound, based on available safety data.
| Characteristic | Data | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| Physical State | Solid | [3] |
| Solubility | 10.0 g/L in dimethyl sulfoxide (DMSO) | [1] |
| Storage | Tightly closed, dry, at recommended temperature on product label | [1] |
| Chemical Stability | Stable under standard ambient conditions | [1] |
Step-by-Step Disposal Protocol
Follow this procedure for the routine disposal of small quantities of this compound typically used in a research laboratory setting.
1. Preparation for Disposal:
- Ensure all required PPE is worn correctly.
- Designate a specific area for waste accumulation, away from the main experimental workspace.
2. Waste Collection:
- Solid Waste:
- Collect dry, unused this compound powder in its original container or a clearly labeled, sealed waste container.[1]
- Do not mix with other chemical waste.[1]
- For materials used to clean up small spills (e.g., wipes, absorbent pads), collect them in a sealed bag or container labeled "Non-hazardous solid chemical waste."
- Contaminated Labware (e.g., pipette tips, microfuge tubes):
- Place all disposable labware that has come into direct contact with this compound into a designated, clearly labeled solid waste container.
3. Final Disposal:
- Dispose of the collected waste material in accordance with all applicable national and local regulations for non-hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste stream management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling VEGFR-2-IN-29
Essential Safety and Handling Guide for VEGFR-2-IN-29
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the VEGFR-2 inhibitor, this compound.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety and prevent exposure. The compound is classified as causing skin irritation and serious eye irritation.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent eye contact. |
| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Use impermeable and resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If dust is generated, a NIOSH-approved respirator may be necessary. |
Hygiene Measures:
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Remove contaminated clothing and wash it before reuse.[1]
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for the safe management of this compound in the laboratory.
Spillage and Containment
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan
Treat all this compound waste as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2][3]
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials like weighing papers, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[2][3]
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[2][3]
-
Indicate the approximate concentration and quantity of the waste.
-
List any other solvents or chemicals present in the waste mixture.
Decontamination of Glassware:
-
Initial Rinse: Triple rinse contaminated glassware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol, or acetone).[2]
-
Collect Rinsate: Collect all rinsate in the designated hazardous liquid waste container.[2]
-
Wash: Wash the rinsed glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Final Disposal:
-
Ensure all waste containers are tightly sealed.
-
Store waste in a designated, secure secondary containment area.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
